Product packaging for Sulfacytine(Cat. No.:CAS No. 17784-12-2)

Sulfacytine

Cat. No.: B1681183
CAS No.: 17784-12-2
M. Wt: 294.33 g/mol
InChI Key: SIBQAECNSSQUOD-UHFFFAOYSA-N
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Description

Sulfacytine is a member of benzenes and a sulfonamide.
This compound is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. this compound is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
This compound is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O3S B1681183 Sulfacytine CAS No. 17784-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
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InChI

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIBQAECNSSQUOD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C12H14N4O3S
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DSSTOX Substance ID

DTXSID6023606
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Molecular Weight

294.33 g/mol
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Physical Description

Solid
Record name Sulfacytine
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Solubility

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L
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Color/Form

Crystals from butyl alcohol, methanol, Crystalline

CAS No.

17784-12-2, 1401-49-6
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Melting Point

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Antibacterial Spectrum of Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacytine is a short-acting, synthetic sulfonamide antibiotic that was formerly used for the treatment of acute urinary tract infections.[1][2] As a broad-spectrum bacteriostatic agent, it exhibits activity against a range of gram-positive and many gram-negative organisms.[1][3][4][5] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy. Due to the discontinuation of the drug in 2006, specific quantitative data, such as recent Minimum Inhibitory Concentration (MIC) values, are limited.[2] This guide, therefore, synthesizes available historical data and general principles of sulfonamide microbiology to provide a thorough understanding of this compound's properties.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[1][3][4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the de novo synthesis of purines, pyrimidines, and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthetase, this compound competitively blocks the incorporation of PABA into dihydrofolic acid.[1][3][6] This inhibition of the folate synthesis pathway ultimately leads to the cessation of bacterial growth and replication, hence its bacteriostatic effect.[6] It is important to note that human cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the dihydropteroate synthetase enzyme.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Purines, Pyrimidines, Amino Acids THF->Nucleic_Acids Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read for Visible Growth (Turbidity) Incubation->Reading MIC Determine MIC Value Reading->MIC

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacytine, a short-acting sulfonamide antibiotic, has historically been utilized for the treatment of acute urinary tract infections. As a competitive inhibitor of dihydropteroate synthetase, it plays a crucial role in blocking the bacterial folic acid synthesis pathway, a mechanism that has been a cornerstone of antimicrobial therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed data is presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines experimental protocols for the synthesis and characterization of this compound and includes a visualization of its mechanism of action within the bacterial folic acid synthesis pathway.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Key chemical and physical properties are summarized in the tables below for easy reference.

Identifier Value Source
IUPAC Name4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide[1][2]
CAS Number17784-12-2[1][3]
Chemical FormulaC₁₂H₁₄N₄O₃S[1][3][4][5]
SynonymsSulfacitine, N-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide[1]
Property Value Source
Molecular Weight294.33 g/mol [1][4][5]
Melting Point166.5-168 °C[1]
Solubility1750 mg/L (at 37 °C, pH 5)[1]
pKa6.9[1]
AppearanceCrystals from butyl alcohol, methanol[1]

Chemical Structure

This compound is a sulfonamide derivative characterized by a sulfanilamide moiety linked to an N-ethyl-cytosine group. The core structure consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide nitrogen is further substituted with a 1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl ring.

Key Functional Groups:

  • Aniline: The primary amino group attached to the benzene ring is crucial for its structural analogy to para-aminobenzoic acid (PABA).

  • Sulfonamide: The -SO₂NH- group is the defining feature of this class of antibiotics.

  • Pyrimidinone: The substituted pyrimidine ring contributes to the overall physicochemical properties of the molecule.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folic acid.[1] Bacteria rely on this pathway to produce tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.[1]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHPS Dihydropteroate Synthetase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids This compound This compound This compound->Inhibition

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for sulfonamide synthesis and analysis and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of a suitably protected sulfonyl chloride with an appropriate aminopyrimidine derivative, followed by deprotection.

Materials:

  • N-Acetylsulfanilyl chloride

  • 4-Amino-1-ethyl-1,2-dihydropyrimidin-2-one

  • Pyridine

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction: In a round-bottom flask, dissolve 4-Amino-1-ethyl-1,2-dihydropyrimidin-2-one (1 equivalent) in pyridine. Cool the solution in an ice bath.

  • Add N-Acetylsulfanilyl chloride (1.1 equivalents) portion-wise to the cooled solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-acetylated intermediate.

  • Deprotection: Dissolve the crude intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Isolation and Purification: Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

  • The precipitated crude this compound is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Reactants 4-Amino-1-ethyl-1,2-dihydropyrimidin-2-one + N-Acetylsulfanilyl chloride Reaction Reaction in Pyridine Reactants->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Intermediate N-Acetylated Intermediate Workup->Intermediate Deprotection Acidic Hydrolysis (Deprotection) Intermediate->Deprotection Purification Neutralization, Filtration & Purification Deprotection->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Characterization Methods

Objective: To determine the ultraviolet absorption maxima of this compound.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a working solution of 10 µg/mL in methanol.

  • Blank: Use methanol as the blank reference.

  • Measurement: Scan the sample solution from 400 nm to 200 nm.

  • Analysis: Record the wavelengths of maximum absorbance (λmax).

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all protons and carbons in the expected chemical environments.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or other suitable soft ionization source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The data presented in a structured format, along with the detailed experimental protocols and the visualization of its mechanism of action, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental aspects is critical for any further research or application involving this compound. Although this compound is a well-established molecule, this comprehensive guide serves as a centralized repository of its core chemical and structural information.

References

In Vitro Antibacterial Activity of Sulfacytine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of Sulfacytine, a short-acting sulfonamide antibiotic. The document details its mechanism of action, presents illustrative quantitative data on its antibacterial spectrum, and provides a comprehensive experimental protocol for assessing its efficacy.

Introduction to this compound

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] Like other sulfonamides, it exhibits a broad spectrum of activity against many Gram-positive and Gram-negative organisms.[1] Its clinical use, primarily for acute urinary tract infections, has been largely discontinued. However, the study of its antibacterial properties remains relevant for understanding sulfonamide action and resistance mechanisms.

Mechanism of Action

The antibacterial effect of this compound is based on its structural similarity to para-aminobenzoic acid (PABA).[1] Bacteria that synthesize their own folic acid utilize PABA as a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[1] this compound acts as a competitive inhibitor of DHPS, preventing the condensation of PABA with dihydropterin pyrophosphate.[1] This blockade disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines, thymidine, and certain amino acids. The ultimate result is the inhibition of bacterial growth and replication.[1]

Sulfacytine_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Condensation THF Tetrahydrofolic Acid (THF) DHF->THF DHFR NucleicAcids Purines, Thymidine, Amino Acids THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DHPS

This compound's competitive inhibition of the bacterial folic acid pathway.

Quantitative In Vitro Activity

Table 1: Representative MIC Values for Sulfadiazine Note: This data is for Sulfadiazine and is intended to be illustrative of the potential activity of a short-acting sulfonamide like this compound. Actual MIC values for this compound may vary.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMDR Isolates64 - 12864128
Pseudomonas aeruginosaMDR Isolates64 - 12864128
Pseudomonas aeruginosaCanine Otitis Isolates1 - 64N/AN/A[2]
Escherichia coliClinical IsolatesN/A15-20 ppmN/A[1]
Staphylococcus aureusMRSA>1024N/AN/A[3]

MIC50: The concentration that inhibits 50% of the tested isolates. MIC90: The concentration that inhibits 90% of the tested isolates. N/A: Not Available in the cited source.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution tests.

Materials
  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Methodology

Step 1: Preparation of Antimicrobial Stock Solution

  • Prepare a high-concentration stock solution of this compound by dissolving a precisely weighed amount of the powder in a minimal volume of a suitable solvent.

  • Further dilute the stock solution in CAMHB to achieve a starting concentration that is typically double the highest concentration to be tested in the assay.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.10), and corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

Step 3: Preparation of the Microtiter Plate

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the starting this compound solution (prepared in Step 1) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • This will result in wells containing 100 µL of varying concentrations of this compound.

  • Designate wells for a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).

Step 4: Inoculation and Incubation

  • Add 10 µL of the final bacterial inoculum (prepared in Step 2) to each well, except for the negative control. The final volume in each well will be approximately 110 µL.

  • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Interpretation of Results

  • After incubation, examine the plate visually for bacterial growth (turbidity). A reading mirror or a microplate reader can aid in this process.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The positive control well should show distinct turbidity, and the negative control well should remain clear.

MIC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_drug 1. Prepare this compound Stock Solution prep_plate 3. Perform Serial Dilutions in 96-Well Plate prep_drug->prep_plate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Plate with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_results 6. Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic 7. Identify Lowest Concentration with No Visible Growth read_results->determine_mic

Experimental workflow for MIC determination by broth microdilution.

Summary

This guide has outlined the fundamental aspects of this compound's in vitro antibacterial activity. Its efficacy stems from the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. While specific, contemporary quantitative data for this compound is scarce, representative data from similar sulfonamides suggest activity against a range of bacteria, though resistance is a known factor. The provided broth microdilution protocol offers a standardized and reliable method for researchers to determine the MIC of this compound against specific bacterial strains of interest, enabling further investigation into its potential applications and resistance profiles.

References

The Core Mechanism of Sulfacytine: A Technical Guide to Folic Acid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Sulfacytine, a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This document provides a detailed overview of the biochemical interactions, quantitative inhibitory data, and the experimental protocols used to characterize this interaction.

Introduction: The Strategic Targeting of Bacterial Folic Acid Synthesis

Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1][2] This metabolic pathway is therefore an ideal target for antimicrobial agents. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[2][3] Sulfonamide antibiotics, including this compound, exploit this metabolic vulnerability.[2]

This compound is a synthetic structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][5] By mimicking PABA, this compound competitively inhibits DHPS, thereby halting the folic acid synthesis cascade and exerting a bacteriostatic effect.[4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folic acid synthesis pathway involves a series of enzymatic steps. A key step is the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[6]

This compound's efficacy stems from its structural similarity to PABA. This allows it to bind to the active site of DHPS, directly competing with the endogenous PABA substrate.[4] This competitive inhibition prevents the formation of 7,8-dihydropteroate, leading to a depletion of the downstream products, dihydrofolic acid and tetrahydrofolic acid. The latter is a crucial cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids. The interruption of these essential biosynthetic pathways ultimately leads to the cessation of bacterial growth.[2]

Signaling Pathway Diagram

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF Dihydrofolate Synthetase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors This compound This compound This compound->DHPS_Inhibited

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Quantitative Analysis of DHPS Inhibition

SulfonamideTarget OrganismIC50 (µM)Ki (µM)Inhibition TypeReference
SulfadiazineArabidopsis thaliana4.2N/ACompetitive[7]
SulfamethoxazoleToxoplasma gondiiN/A1.1Competitive[8]
SulfathiazolePlasmodium falciparumN/AVaries (resistance)Competitive[9]
SulfanilamideArabidopsis thaliana18.6N/ACompetitive[7]
SulfacetamideArabidopsis thaliana9.6N/ACompetitive[7]

N/A: Not available in the cited reference.

The variability in Ki values for sulfathiazole against Plasmodium falciparum highlights the impact of mutations in the DHPS enzyme, which can lead to sulfonamide resistance.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of DHPS by this compound.

Dihydropteroate Synthase Inhibition Assay (Spectrophotometric Method)

This continuous spectrophotometric assay is a widely used method for determining DHPS activity and inhibition.[4]

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials:

  • Purified recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • para-Aminobenzoic acid (PABA) substrate

  • This compound (or other sulfonamide inhibitor)

  • Purified recombinant DHFR enzyme

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing:

    • Assay Buffer

    • DHPPP (final concentration, e.g., 50 µM)

    • PABA (final concentration, e.g., 200 µM)

    • NADPH (final concentration, e.g., 200 µM)

    • DHFR (final concentration, e.g., 1 unit/mL)

    • Varying concentrations of this compound (for IC50 determination) or a fixed concentration (for single-point inhibition). For control wells, add the solvent used for the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • For Ki determination, perform the assay with varying concentrations of both PABA and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Workflow Diagram

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reaction Mixture: Buffer, DHPPP, PABA, NADPH, DHFR B Add varying concentrations of this compound A->B D Initiate reaction by adding DHPS enzyme B->D C Prepare control wells (no inhibitor) C->D E Incubate at constant temperature (e.g., 37°C) D->E F Monitor decrease in absorbance at 340 nm over time E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. [this compound] for IC50 G->H I Perform kinetic analysis (e.g., Lineweaver-Burk) for Ki G->I

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

HPLC-Based Assay for DHPS Inhibition

This method provides a direct measurement of the product formation and can be used to confirm the results from the spectrophotometric assay.

Principle: The reaction is allowed to proceed for a fixed time, then stopped, and the amount of 7,8-dihydropteroate formed is quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Same as for the spectrophotometric assay, excluding DHFR and NADPH.

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup: Prepare reaction mixtures as described in the spectrophotometric assay (steps 1a and 1b), but without DHFR and NADPH.

  • Reaction Initiation and Termination: Initiate the reaction by adding DHPS. Allow the reaction to proceed for a specific time (e.g., 15 minutes) at a constant temperature. Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Separate the components using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

  • Quantification: Monitor the elution of 7,8-dihydropteroate at its maximum absorbance wavelength (e.g., ~280 nm). Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of 7,8-dihydropteroate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described previously.

Conclusion

This compound functions as a potent inhibitor of bacterial folic acid synthesis through its competitive inhibition of dihydropteroate synthase. As a structural analog of PABA, it effectively blocks a critical step in a metabolic pathway essential for bacterial survival. The experimental protocols detailed herein provide robust methods for characterizing the inhibitory activity of this compound and other sulfonamides, which is crucial for the ongoing development of novel antimicrobial agents to combat the challenge of antibiotic resistance. Further research to determine the specific IC50 and Ki values for this compound against a range of clinically relevant bacterial DHPS enzymes would be of significant value.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sulfacytine in Lab Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the bacterial synthesis of folic acid.[1] Understanding the pharmacokinetic and metabolic profile of a drug candidate like this compound is paramount in preclinical drug development for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in laboratory models. Due to the limited publicly available data specifically for this compound, this guide also incorporates relevant information from studies on other structurally similar short-acting sulfonamides to provide a broader context and predictive insights.

Pharmacokinetics

The disposition of a drug in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative pharmacokinetic parameters for this compound in lab models are not extensively reported in publicly accessible literature, some key human data points provide a valuable reference. This compound has a biological half-life of approximately 4 hours and exhibits high serum protein binding at 86%.[2] It is primarily excreted by the kidneys, with over 90% of the drug eliminated in its free, active form.[2]

Data Presentation

To facilitate comparison, the following tables summarize the available pharmacokinetic data for this compound and other relevant sulfonamides in various species.

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference
Biological Half-life (t½)~4 hours[2]
Serum Protein Binding86%[2]
Primary Route of ExcretionRenal (>90% as unchanged drug)[2]

Table 2: Comparative Pharmacokinetic Parameters of Other Sulfonamides in Lab Models

CompoundSpeciesRouteDoseCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
SulfadiazineDogOral30 mg/kgData not available49.9Data not available[3]
SulfadimethoxineDogIV55 mg/kgData not availableNot applicable13.10Data not available[2]
Sulfasalazine MetabolitesRatOral60 mg/kgSignificantly greater with 10 mg/kg riboflavinData not availableData not availableSignificantly greater with 10 mg/kg riboflavin[4]

Note: The lack of specific quantitative data for this compound in animal models highlights a significant data gap in the preclinical characterization of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, standard methodologies for key pharmacokinetic and metabolism studies can be adapted.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study in rats, which can be adapted for this compound.

  • Animal Model: Male Sprague-Dawley rats (n=6 per time point).

  • Dosing: Administration of a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

  • Sample Collection: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated HPLC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

G cluster_0 In Vivo PK Study Workflow start Dosing (Oral Gavage) blood_collection Serial Blood Sampling (Tail Vein) start->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis Bioanalysis (HPLC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow
In Vitro Metabolism Study using Rat Liver Microsomes (General Protocol)

This protocol describes a typical in vitro experiment to identify metabolites of this compound using rat liver microsomes.

  • Test System: Pooled rat liver microsomes.

  • Incubation: this compound (e.g., 1 µM) is incubated with liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: Samples are analyzed by LC-MS/MS to identify potential metabolites by comparing their mass spectra with the parent drug.[6][7]

G cluster_1 In Vitro Metabolism Workflow incubation Incubation (this compound + Liver Microsomes + NADPH) sampling Time-point Sampling incubation->sampling termination Reaction Termination (Acetonitrile) sampling->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis Metabolite Identification (LC-MS/MS) centrifugation->analysis

In Vitro Metabolism Study Workflow
Plasma Protein Binding by Equilibrium Dialysis (General Protocol)

This protocol details a standard equilibrium dialysis method to determine the extent of this compound binding to plasma proteins.[8][9][10][11]

  • Apparatus: A 96-well equilibrium dialysis plate with a semi-permeable membrane (MWCO 12-14 kDa).

  • Procedure:

    • One chamber of each well is filled with plasma (e.g., rat or dog plasma) spiked with this compound (e.g., 1 µM).

    • The other chamber is filled with dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of this compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

G cluster_2 Equilibrium Dialysis Workflow setup Prepare Dialysis Plate add_plasma Add Spiked Plasma setup->add_plasma add_buffer Add Dialysis Buffer setup->add_buffer incubate Incubate to Equilibrium (37°C with shaking) add_plasma->incubate add_buffer->incubate sample Sample Plasma and Buffer incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate Calculate % Protein Binding analyze->calculate

Equilibrium Dialysis Workflow

Metabolism

The biotransformation of drugs is a critical factor influencing their efficacy and potential for toxicity. For sulfonamides, the primary metabolic pathway is N-acetylation.[2] Hydroxylation is another common metabolic route for this class of compounds.

Known and Predicted Metabolic Pathways

While specific metabolic pathways for this compound have not been extensively elucidated, based on the known metabolism of other sulfonamides, the following pathways are anticipated:

  • N4-Acetylation: The amino group at the N4 position of the benzene ring is a primary site for acetylation, catalyzed by N-acetyltransferases (NATs). This is a common detoxification pathway for sulfonamides.

  • Hydroxylation: The aromatic ring or the ethyl group on the pyrimidine ring could be subject to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[12]

G cluster_3 Predicted Metabolic Pathways of this compound This compound This compound N4_Acetylated N4-Acetyl-Sulfacytine This compound->N4_Acetylated N-Acetyltransferases (NATs) Hydroxylated Hydroxylated Metabolite(s) This compound->Hydroxylated Cytochrome P450s (CYPs)

Predicted Metabolic Pathways of this compound

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics and metabolism of this compound in laboratory models. A significant finding is the scarcity of specific preclinical data for this compound. While general characteristics of sulfonamides provide a framework for understanding its likely ADME properties, the lack of quantitative data in common laboratory animal models represents a critical knowledge gap. Future research should focus on conducting definitive in vivo pharmacokinetic studies in species such as rats and dogs, as well as comprehensive in vitro metabolism studies using liver microsomes and hepatocytes to identify specific metabolites and the enzymes responsible for their formation. Such data are essential for a thorough preclinical assessment and for guiding the design of potential future clinical investigations.

References

Sulfacytine as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of sulfacytine's mechanism of action as a competitive inhibitor of para-aminobenzoic acid (PABA). It covers the biochemical pathways, quantitative inhibition data, and detailed experimental protocols relevant to the study of this compound and other sulfonamides.

Introduction

This compound is a short-acting, broad-spectrum sulfonamide antibiotic.[1] Like other drugs in its class, its therapeutic effect stems from its ability to act as a structural analog of para-aminobenzoic acid (PABA).[2] This mimicry allows this compound to interfere with a critical metabolic pathway in bacteria: the synthesis of folic acid.[3][4] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), this compound prevents the formation of dihydrofolic acid, a necessary precursor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.[1][5] This disruption ultimately leads to a bacteriostatic effect, arresting bacterial growth and replication.[1][2] Mammalian cells are unaffected because they do not synthesize their own folic acid, instead acquiring it from their diet, which accounts for the selective toxicity of sulfonamides.[2][4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[6][7] This reaction is a crucial step in the de novo synthesis of folate.

This compound functions as a classic competitive inhibitor. Due to its structural similarity to the natural substrate PABA, it binds to the active site of the DHPS enzyme.[8][9] This binding is reversible and in direct competition with PABA. When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid pathway.[1][9] The bacteriostatic action is achieved by depriving the bacterial cell of the essential folate coenzymes required for DNA, RNA, and protein synthesis.[5][10]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPteroate 7,8-Dihydropteroate DHPPP->DHPteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHPteroate DHF Dihydrofolic Acid (DHF) DHPteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides One-Carbon Transfers This compound This compound This compound->Block Competes with PABA Block->DHPteroate Inhibits DHPS

Caption: Bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Competitive_Inhibition cluster_enzyme Dihydropteroate Synthase (DHPS) Active Site cluster_substrates Substrates & Inhibitor cluster_reactions Binding Events Enzyme DHPS Enzyme Active Site Product Dihydropteroate (Product) Enzyme:active_site->Product Produces Dihydropteroate NoProduct No Reaction PABA PABA (Natural Substrate) PABA->Enzyme:active_site Binds to Active Site This compound This compound (Competitive Inhibitor) This compound->Enzyme:active_site Binds Reversibly, Blocks PABA

Caption: Mechanism of competitive inhibition at the DHPS active site.

Quantitative Inhibition Data

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

  • Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor. It is an intrinsic measure of potency that is independent of substrate concentration.[11]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Unlike Ki, the IC50 value is dependent on experimental conditions, particularly the concentration of the substrate.[11][12]

CompoundOrganismTarget EnzymeParameterValueReference
SulfadiazineEscherichia coliDihydropteroate SynthaseKi2.5 x 10-6 M[13]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coliDihydropteroate SynthaseKi5.9 x 10-6 M[13]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coliDihydropteroate SynthaseIC502.0 x 10-5 M[13]
Sulfonamide Analogue (FQ5)P. aeruginosa-MIC16 µg/mL[14]
Sulfonamide Analogue (FQ5)E. coli-MIC16 µg/mL[14]

Note: MIC (Minimum Inhibitory Concentration) is a measure of a drug's effect on bacterial growth, not direct enzyme inhibition, but is relevant for assessing overall antibacterial activity.

Experimental Protocols

Characterizing the activity of this compound involves both enzymatic assays and whole-cell antimicrobial susceptibility testing.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of DHPS. The protocol is adapted from methodologies described for sulfonamide testing.[7][15]

Objective: To determine the Ki or IC50 of this compound for DHPS.

Materials:

  • Purified bacterial DHPS enzyme

  • Tris-HCl buffer (e.g., 40 mM, pH 8.2)

  • Magnesium chloride (MgCl2, 5 mM)

  • Dithiothreitol (DTT, 10 mM)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Radiolabeled [3H]p-aminobenzoic acid ([3H]PABA)

  • This compound (or other test inhibitor) at various concentrations

  • Scintillation fluid and vials

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add a standardized amount of purified DHPS enzyme to each tube.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C) to allow for binding equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, DHPPP and radiolabeled [3H]PABA. The concentration of PABA should be near its Michaelis constant (Km) for accurate IC50 determination.

  • Reaction Incubation: Incubate the reaction for a fixed time (e.g., 20-30 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid).

  • Product Separation: The radiolabeled product (dihydropteroate) can be separated from the unreacted [3H]PABA. (This step's specifics depend on the full assay design, which was not detailed in the search results).

  • Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the inhibition mechanism and the Km of the substrate are known.[12]

DHPS_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, MgCl₂, DTT) start->prep add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor add_enzyme Add DHPS Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (5-10 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with DHPPP & [³H]PABA pre_incubate->start_reaction incubate Incubate (20-30 min) start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure Measure Radioactivity (Scintillation Counting) stop_reaction->measure analyze Calculate IC₅₀ / Kᵢ measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for a DHPS enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The micro-broth dilution method is a standard protocol.[14]

Objective: To determine the MIC of this compound against specific bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

  • Incubator (37°C)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, including a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity (bacterial growth).

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.

Conclusion

This compound exemplifies the mechanism of action of the sulfonamide class of antibiotics, serving as a potent competitive inhibitor of dihydropteroate synthase. By acting as a PABA analogue, it effectively blocks the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. Understanding its interaction with the DHPS active site, quantifying its inhibitory effects through Ki and IC50 values, and applying standardized protocols like enzyme inhibition assays and MIC determination are all critical for its study and for the development of new antimicrobial agents targeting this essential pathway.

References

The Dawn of the Antimicrobial Age: Historical Research Applications of Short-Acting Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Research Applications of Short-Acting Sulfonamides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides in the 1930s marked a pivotal moment in medical history, heralding the beginning of the modern antimicrobial era.[1] These synthetic compounds were the first effective systemic antibacterial agents available to medicine, transforming the treatment of bacterial infections and dramatically reducing mortality from previously fatal conditions like puerperal sepsis, meningitis, and pneumonia.[1] The first of these "miracle drugs" was Prontosil, a red azo dye, which was discovered by Gerhard Domagk in 1932 to have a remarkable protective action against streptococcal infections in mice.[2][3][4] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide.[3][5] This discovery unlocked the potential for the chemical synthesis of a multitude of sulfonamide derivatives.

Short-acting sulfonamides were among the first to be developed and are characterized by their relatively rapid absorption and excretion. This guide provides an in-depth technical overview of the historical research applications of these pioneering drugs, focusing on their mechanism of action, key experimental protocols, and the quantitative data that underpinned their development and clinical use.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacteria that they must produce themselves. Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[2]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[1] Due to this structural similarity, sulfonamides compete with PABA for the active site of the enzyme.[2] When a sulfonamide molecule binds to DHPS, it prevents the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. This blockage of the folic acid synthesis pathway leads to a depletion of essential nucleotides, ultimately resulting in the cessation of bacterial growth and replication.[2] This bacteriostatic action allows the host's immune system to clear the infection.[8]

The selective toxicity of sulfonamides for bacteria is due to the fact that mammalian cells do not synthesize their own folic acid; they obtain it from their diet.[2][6][7] Therefore, the inhibition of this pathway does not affect host cells.

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Synthesis Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamides Short-acting Sulfonamides Inhibition Competitive Inhibition Sulfonamides->Inhibition Inhibition->DHPS

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Historical Experimental Research and Protocols

The development of sulfonamides was driven by pioneering in vivo and in vitro research. Below are detailed protocols for key historical experiments.

Domagk's Mouse Protection Test for Prontosil (c. 1932)

This foundational in vivo experiment demonstrated the antibacterial efficacy of Prontosil.

Objective: To determine if Prontosil could protect mice from a lethal bacterial infection.

Experimental Protocol:

  • Bacterial Strain: A virulent strain of Streptococcus pyogenes was used, originally isolated from a human patient with a severe infection.

  • Inoculum Preparation: The streptococci were cultured in a suitable broth medium. The concentration of the bacteria was adjusted to determine the lethal dose for mice.

  • Animal Model: A cohort of mice was used for the experiment.

  • Infection: All mice in the cohort were injected with a lethal dose of the Streptococcus pyogenes culture.[2]

  • Treatment:

    • The mice were divided into a treatment group and a control group.

    • The treatment group received an oral or subcutaneous dose of Prontosil.[2]

    • The control group received no treatment.

  • Observation: The mice were observed over several days, and mortality was recorded for both groups.

  • Endpoint: The primary endpoint was the survival rate in the treatment group compared to the control group.

Historical Result: The mice treated with Prontosil survived the otherwise lethal infection, while the untreated control mice succumbed.[2] This was the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection.

Woods' PABA Antagonism Experiment (c. 1940)

This crucial in vitro experiment elucidated the mechanism of action of sulfonamides.

Objective: To investigate the substance responsible for inhibiting the bacteriostatic action of sulfanilamide.

Experimental Protocol:

  • Bacterial Strain: A strain of beta-hemolytic streptococci was used.

  • Culture Medium: A defined culture medium that supported bacterial growth was prepared.

  • Experimental Setup:

    • A series of culture tubes were prepared, each containing the defined medium.

    • A fixed, bacteriostatic concentration of sulfanilamide was added to each tube.

    • Varying concentrations of a yeast extract, known to contain a sulfanilamide antagonist, were added to the tubes.

  • Inoculation and Incubation: Each tube was inoculated with a standard amount of the streptococcal culture and incubated under appropriate conditions.

  • Observation: The tubes were observed for bacterial growth (turbidity).

  • Identification of Antagonist: The active component in the yeast extract that antagonized the effect of sulfanilamide was isolated and identified as p-Aminobenzoic Acid (PABA).

  • Quantitative Analysis: The experiment was repeated with known concentrations of PABA and sulfanilamide to establish a quantitative relationship between the inhibitor (sulfanilamide) and the metabolite (PABA).

Historical Result: Woods demonstrated that PABA could reverse the bacteriostatic effect of sulfanilamide. The study showed a constant ratio of PABA to sulfanilamide was required to overcome the inhibition, suggesting a competitive antagonism.[9]

Workflow for In Vitro Antibacterial Susceptibility Testing

Susceptibility_Testing_Workflow Start Start Prepare_Media Prepare Broth Culture Media Start->Prepare_Media Serial_Dilution Perform Serial Dilution of Short-Acting Sulfonamide Prepare_Media->Serial_Dilution Inoculate Inoculate Tubes with Standardized Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Bacterial Growth) Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End Determine_MIC->End

Caption: Historical workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data from Historical Research

The following tables summarize quantitative data from the early era of sulfonamide research.

Table 1: Pharmacokinetic Properties of Early Short-Acting Sulfonamides
SulfonamideYear IntroducedHalf-life (hours)Notes
Sulfanilamide1936~7The first commercially available sulfonamide.
Sulfapyridine1938~10More effective against pneumococci but with higher toxicity.
Sulfathiazole1940~3-6Highly active but prone to causing renal complications.
Sulfadiazine1941~17Considered less toxic and became a widely used sulfonamide.
Sulfisoxazole1949~6High solubility, reducing the risk of crystalluria.

Note: Half-life values from historical sources can vary. These are approximate values for comparison.

Table 2: Historical In Vitro Activity of Short-Acting Sulfonamides
Bacterial SpeciesSulfanilamide MIC (µg/mL)Sulfathiazole MIC (µg/mL)
Streptococcus pyogenes10 - 1001 - 10
Pneumococcus>1005 - 20
Escherichia coli50 - 20010 - 50
Staphylococcus aureus>20020 - 100

Note: MIC values are illustrative and varied significantly between studies and bacterial strains. The data reflects the generally higher potency of later derivatives compared to sulfanilamide.

Table 3: Early Clinical Efficacy of Sulfapyridine in Pneumococcal Pneumonia
Study PeriodTreatmentCase Fatality Rate (%)
Pre-sulfonamide eraSupportive care~25-30%
1938-1940Sulfapyridine~5-10%

Note: This data represents a significant reduction in mortality and highlights the clinical impact of early sulfonamide therapy.

Development of Bacterial Resistance

Soon after the widespread clinical use of sulfonamides, the emergence of resistant bacterial strains was observed. Research into this phenomenon was a critical early application of the study of antimicrobial resistance.

Mechanisms of Resistance:

  • Altered Dihydropteroate Synthase: The most common mechanism is the acquisition of a plasmid-encoded gene (sul1, sul2, or sul3) that codes for a resistant form of DHPS.[10][11][12] This altered enzyme has a low affinity for sulfonamides but can still efficiently bind PABA, rendering the drug ineffective.

  • Increased PABA Production: Some resistant bacteria overproduce PABA, which outcompetes the sulfonamide for the active site of DHPS.

  • Reduced Drug Permeability/Efflux: Less common mechanisms involve changes in the bacterial cell membrane that reduce the uptake of the drug or actively pump it out.

Logical Flow of Plasmid-Mediated Resistance Development

Resistance_Development Susceptible_Population Susceptible Bacterial Population Selective_Pressure Selective Pressure (Sulfonamide Exposure) Susceptible_Population->Selective_Pressure HGT Horizontal Gene Transfer (Plasmid with sul gene) Selective_Pressure->HGT favors Resistant_Mutant Resistant Mutant Acquires Plasmid HGT->Resistant_Mutant Survival_Advantage Resistant Bacteria Survive and Proliferate Resistant_Mutant->Survival_Advantage Resistant_Population Emergence of a Resistant Population Survival_Advantage->Resistant_Population

Caption: Development of plasmid-mediated sulfonamide resistance.

Conclusion

The historical research applications of short-acting sulfonamides laid the groundwork for modern antimicrobial chemotherapy. The pioneering studies on their mechanism of action, the development of standardized susceptibility testing, and the early investigations into bacterial resistance established fundamental principles that continue to guide drug development today. While many short-acting sulfonamides have been superseded by more potent and less toxic antibiotics, their legacy as the first class of systemic antibacterial agents is undeniable. The research they spurred not only saved countless lives but also opened up a new frontier in the fight against infectious diseases.

References

Sulfacytine: A Microbiological Research Tool - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfacytine, a short-acting sulfonamide antibiotic, presents a valuable, albeit historically rooted, tool for microbiological research. Though discontinued for clinical use in 2006, its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthetase (DHPS) makes it an excellent candidate for studies on folate biosynthesis, sulfonamide resistance, and as a reference compound in the development of novel anti-infective agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, historical efficacy, and detailed experimental protocols for its application in a research setting.

Mechanism of Action: Targeting Folate Biosynthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by targeting the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis.[1][2] As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthetase (DHPS).[1] This inhibition prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.[1] Mammalian cells are unaffected as they obtain folic acid from their diet, providing the basis for the selective toxicity of sulfonamides.[2]

Sulfacytine_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthetase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Purines, Thymidine (DNA, RNA Synthesis) THF->Nucleotides This compound This compound This compound->Inhibition caption This compound's competitive inhibition of DHPS.

Caption: this compound competitively inhibits the bacterial enzyme dihydropteroate synthetase.

Quantitative Data

Due to its discontinuation, recent quantitative data for this compound is scarce. The following tables summarize available historical data.

In Vitro Enzyme Inhibition
SulfonamideInhibition Constant (Ki) against E. coli DHPS
Sulfadiazine2.5 x 10⁻⁶ M[3]
This compoundData not readily available

Note: The lower the Ki value, the more potent the inhibitor.

Clinical Efficacy in Uncomplicated Urinary Tract Infections

Clinical trials conducted prior to its discontinuation demonstrated the efficacy of this compound in treating uncomplicated urinary tract infections.

StudyDrug RegimenBacteriological Success RateClinical Success Rate
Study 1[4]1 gm this compound daily for 10 days95% - 100%75% - 85%
Study 2[5]1 gm this compound daily~90%85% - 90%

Bacteriological Success: Reduction of urine bacterial count from ≥100,000 to ≤1,000 microorganisms per ml.[4][5] Clinical Success: Abolition of dysuria and frequency of urination, and reduction of pyuria to <10 white blood cells per high power field.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined visually or by measuring absorbance with a microplate reader.

MIC_Assay_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End caption Workflow for MIC determination.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Disc-Agar Diffusion Assay for this compound Susceptibility

This protocol is based on the method described by Heifetz et al. (1971) and standard Kirby-Bauer methodology.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • This compound solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.

  • Disc Preparation and Application: Aseptically apply a sterile paper disc impregnated with a known amount of this compound to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disc to the nearest millimeter. The size of the zone indicates the susceptibility of the organism to this compound.

Sulfonamide Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance to sulfonamides is crucial for research in this area.

  • Target Modification: Mutations in the folP gene, which encodes for DHPS, can reduce the binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA.

  • Target Overproduction: Bacteria may overproduce PABA, which outcompetes this compound for binding to DHPS.

  • Drug Inactivation: While less common for sulfonamides, some bacteria may acquire enzymes that can inactivate the drug.

  • Alternative Metabolic Pathways: Bacteria may develop or acquire alternative pathways for folate synthesis that bypass the DHPS step.

  • Efflux Pumps: Some bacteria may utilize efflux pumps to actively transport sulfonamides out of the cell, preventing them from reaching their target.

Sulfonamide_Resistance_Mechanisms Resistance Sulfonamide Resistance Target_Mod Target Modification (DHPS mutation) Resistance->Target_Mod Target_Overprod Target Overproduction (Increased PABA) Resistance->Target_Overprod Drug_Inactiv Drug Inactivation Resistance->Drug_Inactiv Alt_Pathway Alternative Metabolic Pathway Resistance->Alt_Pathway Efflux Efflux Pumps Resistance->Efflux caption Key mechanisms of sulfonamide resistance.

Caption: Common mechanisms of bacterial resistance to sulfonamide antibiotics.

Conclusion

This compound, despite its discontinued clinical use, remains a potent and specific tool for microbiological research. Its well-characterized mechanism of action provides a solid foundation for studies on bacterial physiology, drug resistance, and the development of novel therapeutics targeting the folate biosynthesis pathway. The protocols and data presented in this guide offer a starting point for researchers to effectively utilize this compound in their experimental endeavors.

References

Theoretical Binding Models of Sulfacytine to Dihydropteroate Synthase (DHPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical binding models of Sulfacytine to Dihydropteroate Synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. This compound, a short-acting sulfonamide antibiotic, functions by competitively inhibiting DHPS, thereby impeding the synthesis of folic acid, which is essential for bacterial growth and replication.[1][2] This document summarizes the mechanism of action, presents comparative quantitative data for related sulfonamides, outlines plausible experimental protocols for studying this interaction, and provides visualizations of the key molecular and experimental processes.

Introduction to this compound and DHPS

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class of drugs.[1][2] These drugs are structural analogs of para-aminobenzoic acid (pABA), a natural substrate for DHPS.[2][3] DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor in the de novo synthesis of folate.[3] By mimicking pABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folate synthesis pathway.[1] This mechanism of action is selective for microorganisms that synthesize their own folic acid, as humans obtain it from their diet.

Theoretical Binding Model and Mechanism of Action

The binding of this compound to DHPS is a classic example of competitive inhibition. The sulfonamide molecule occupies the same binding pocket as pABA.[4] The active site of DHPS can be divided into a pterin-binding pocket and a pABA-binding site.[5] Sulfonamides, including this compound, primarily interact with the pABA-binding site.[5]

The overall mechanism can be visualized as a part of the folate biosynthesis pathway, where this compound acts as a roadblock.

folate_pathway DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidylate Purines, Thymidylate, Amino Acids Tetrahydrofolate->Purines_Thymidylate This compound This compound This compound->DHPS competitively inhibits

Figure 1: Folate synthesis pathway and the inhibitory action of this compound on DHPS.

The competitive nature of this inhibition is a key aspect of the binding model.

competitive_inhibition cluster_enzyme DHPS Active Site Enzyme DHPS Product Product (7,8-Dihydropteroate) Enzyme->Product Catalyzes reaction pABA pABA (Substrate) pABA->Enzyme Binds to form Enzyme-Substrate Complex This compound This compound (Inhibitor) This compound->Enzyme Binds to form Enzyme-Inhibitor Complex

Figure 2: Competitive inhibition of DHPS by this compound.

Quantitative Binding Data

SulfonamideOrganism/EnzymeInhibition MetricValueReference
SulfadiazineArabidopsis thaliana DHPSIC504.2 µM[2]
SulfadoxinePlasmodium falciparum DHPS (sensitive)Ki0.14 µM[6]
SulfadoxinePlasmodium falciparum DHPS (resistant)Ki112 µM[6]
SulfathiazolePlasmodium falciparum DHPS-More potent than Sulfadoxine[6]
SulfamethoxazoleBacillus anthracis DHPSIC50> E. coli DHPS[7]

Experimental Protocols

To experimentally validate the theoretical binding model of this compound to DHPS and determine its quantitative binding parameters, a series of biochemical and biophysical assays can be employed. Below is a generalized protocol for a DHPS inhibition assay.

Protein Expression and Purification
  • Cloning and Expression: The gene encoding DHPS from the target microorganism is cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Cell Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis and Lysate Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Purification: The His-tagged DHPS is purified from the clarified lysate using affinity chromatography (e.g., Ni-NTA resin). The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified DHPS is then eluted with an elution buffer containing a higher concentration of imidazole.

  • Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.

DHPS Enzyme Inhibition Assay

A common method to measure DHPS activity is a spectrophotometric assay that couples the production of pyrophosphate (PPi) to the oxidation of NADH.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), the coupling enzymes (e.g., inorganic pyrophosphatase, ATP sulfurylase, pyruvate kinase, and lactate dehydrogenase), and the substrates for the coupling reactions (e.g., adenosine 5'-phosphosulfate (APS), phosphoenolpyruvate (PEP), and NADH).

  • Assay Procedure:

    • The purified DHPS enzyme and varying concentrations of this compound (or a vehicle control, typically DMSO) are pre-incubated in the reaction mixture for a few minutes at a constant temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrates, pABA and DHPPP.

    • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, kinetic experiments are performed by measuring the initial rates at various concentrations of one substrate while keeping the other substrate and the inhibitor concentrations constant. The data is then plotted using Lineweaver-Burk or Michaelis-Menten plots.

experimental_workflow cluster_protein_prep DHPS Protein Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Cloning Cloning of DHPS gene Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Purification Expression->Purification Assay_Setup Assay Setup with DHPS, This compound, and Substrates Purification->Assay_Setup Data_Collection Spectrophotometric Data Collection (Absorbance at 340 nm) Assay_Setup->Data_Collection Rate_Calculation Calculation of Initial Reaction Rates Data_Collection->Rate_Calculation IC50_Determination IC50 Value Determination Rate_Calculation->IC50_Determination Ki_Determination Ki Value and Inhibition Mechanism Determination IC50_Determination->Ki_Determination

Figure 3: General experimental workflow for determining the inhibitory activity of this compound against DHPS.

Conclusion

The theoretical binding model of this compound to DHPS is well-established as a competitive inhibition mechanism, where this compound mimics the natural substrate pABA. While specific quantitative binding data for this compound is sparse in the public domain, comparative data from other sulfonamides suggest it likely acts as a potent inhibitor. The provided experimental protocols offer a framework for the detailed characterization of this interaction. Further research, including co-crystallization of this compound with DHPS and detailed kinetic studies, would provide a more precise understanding of its binding mode and inhibitory potency, which could aid in the development of novel antimicrobial agents that can overcome existing resistance mechanisms.

References

The Chemical Nexus of Sulfacytine: An In-depth Technical Guide to its Relationship with Other Sulfa Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and pharmacological relationship between Sulfacytine and other key sulfa drugs, namely Sulfadiazine, Sulfamethoxazole, and Sulfisoxazole. It delves into their shared mechanism of action, comparative physicochemical properties, and antimicrobial efficacy, offering a core resource for researchers in antimicrobial drug development and infectious disease.

Core Chemical Structure and Mechanism of Action

Sulfonamides, including this compound, are synthetic bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.[4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfa drugs bind to the active site of DHPS, thereby halting the production of dihydropteroic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of essential nucleic acids and amino acids, leading to the inhibition of bacterial growth and replication.[1][2][4]

The foundational structure of a sulfonamide consists of a sulfonyl group linked to an aniline ring. The specific heterocyclic ring attached to the sulfonamide nitrogen (N1) is a key determinant of the drug's pharmacokinetic and physicochemical properties, including its pKa and solubility. The amino group at the N4 position is essential for its antibacterial activity.

General Structure-Activity Relationship (SAR) of Sulfonamides.

Comparative Physicochemical Properties

The efficacy and clinical utility of a sulfa drug are significantly influenced by its physicochemical properties. The table below summarizes key parameters for this compound and other commonly used sulfonamides. Variations in these properties, largely dictated by the N1-substituent, affect their absorption, distribution, metabolism, and excretion profiles.

DrugMolecular FormulaMolecular Weight ( g/mol )pKalogPWater Solubility
This compound C₁₂H₁₄N₄O₃S294.336.9~0.11750 mg/L (in pH 5 buffer at 37°C)
Sulfadiazine C₁₀H₁₀N₄O₂S250.286.36-0.0977 mg/L (at 25°C)
Sulfamethoxazole C₁₀H₁₁N₃O₃S253.285.70.89~610 mg/L
Sulfisoxazole C₁₁H₁₃N₃O₃S267.315.01.013500 mg/L (in water at pH 6)

Note: logP and water solubility values can vary depending on the experimental conditions.

Comparative Antimicrobial Potency

The in vitro activity of sulfonamides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table presents a comparison of reported MIC values for this compound and other sulfa drugs against common bacterial pathogens. It is important to note that MIC values can vary between studies due to differences in methodology and bacterial strains.

DrugEscherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)
This compound Data not readily available in comparative studiesData not readily available in comparative studies
Sulfadiazine 16 - >1288 - 64
Sulfamethoxazole 8 - >102416 - 128
Sulfisoxazole 16 - 2568 - 128

Note: These are representative ranges and specific values can vary. This compound is a short-acting sulfonamide and has been discontinued in some regions, making recent comparative MIC data scarce.

Folic_Acid_Pathway_Inhibition Pteridine_Precursor Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Nucleic_Acids Purines, Thymidine, etc. Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides This compound & other Sulfa Drugs Sulfonamides->DHPS Experimental_Workflow cluster_0 MIC Determination (Broth Microdilution) cluster_1 DHPS Inhibition Assay (Spectrophotometric) Prep_Media_MIC Prepare CAMHB Prep_Drug_MIC Prepare Sulfa Drug Serial Dilutions Prep_Media_MIC->Prep_Drug_MIC Inoculate_Plate Inoculate 96-Well Plate Prep_Drug_MIC->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate_MIC Incubate 16-20h at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Prep_Reagents_DHPS Prepare Assay Buffer, Enzymes (DHPS, DHFR), NADPH, and Substrates Mix_Reactions Mix Reagents and Inhibitor in 96-Well UV Plate Prep_Reagents_DHPS->Mix_Reactions Prep_Inhibitor_DHPS Prepare Sulfa Drug Inhibitor Dilutions Prep_Inhibitor_DHPS->Mix_Reactions Initiate_Reaction Initiate Reaction with PABA and DHPPP Mix_Reactions->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340nm (NADPH Oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 Monitor_Absorbance->Calculate_IC50

References

Methodological & Application

Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Sulfacytine against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that exhibits bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, this compound ultimately disrupts the production of purines and pyrimidines, thereby inhibiting bacterial growth and replication.

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's in vitro activity against a specific bacterium. It is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against Escherichia coli using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Signaling Pathway of Sulfonamides

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolic_Acid->Purines_Pyrimidines This compound This compound This compound->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 standard for broth dilution antimicrobial susceptibility testing.

Materials

Table 1: Reagents and Consumables

MaterialSupplierCat. No. (Example)
This compound powderSigma-AldrichS0123
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Cation-Adjusted Mueller-Hinton Broth (CAMHB)BD Biosciences212322
Escherichia coli ATCC® 25922™ATCC25922
Tryptic Soy Agar (TSA)BD Biosciences236950
0.9% Saline, sterileVWR97064-332
Sterile 96-well microtiter platesCorning353072
Sterile reservoir basinsVWR41428-154
Multichannel pipettes and sterile tipsEppendorfVarious
SpectrophotometerBeckman CoulterDU 730
Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into sterile, single-use vials and store at -20°C or below, protected from light.

Preparation of E. coli Inoculum
  • Bacterial Culture: From a stock culture, streak E. coli ATCC® 25922™ onto a Tryptic Soy Agar (TSA) plate and incubate at 35 ± 2°C for 18-24 hours.

  • Inoculum Suspension:

    • Select 3-5 well-isolated colonies from the TSA plate.

    • Aseptically transfer the colonies into a tube containing 4-5 mL of sterile 0.9% saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm) or a densitometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution:

    • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final inoculum concentration in each well of the microtiter plate should be approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic solution in the microtiter plate wells.

Broth Microdilution Procedure
  • Plate Preparation:

    • Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.

    • Add 100 µL of this working solution to the wells in the first column.

  • Serial Dilutions:

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculation:

    • Add 50 µL of the diluted E. coli inoculum (prepared in section 3.3) to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: One or more wells containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: One or more wells containing only CAMHB (no bacteria or this compound).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay MIC Assay cluster_qc Quality Control Stock_Solution Prepare this compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare E. coli Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized E. coli Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC as Lowest Concentration with No Visible Growth Incubation->Reading Compare_Ranges Compare Result to Established QC Ranges Reading->Compare_Ranges QC_Strain Use E. coli ATCC 25922 QC_Strain->Compare_Ranges

Caption: Broth microdilution MIC workflow.

Data Presentation and Interpretation

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading mirror or an automated plate reader can be used to facilitate the observation of growth.

Table 2: Example MIC Data for this compound against E. coli

This compound Conc. (µg/mL)Well 1Well 2Well 3Interpretation
128---No Growth
64---No Growth
32---No Growth
16 - - - No Growth (MIC)
8+++Growth
4+++Growth
2+++Growth
1+++Growth
Growth Control+++Growth
Sterility Control---No Growth

(-) Indicates no visible growth; (+) indicates visible growth.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results.

Reference Strain

The reference strain for quality control is E. coli ATCC® 25922™. This strain should be tested concurrently with the experimental isolates.

Establishing In-House Quality Control Ranges

Protocol for Establishing In-House QC Ranges:

  • Perform the MIC determination for this compound against E. coli ATCC® 25922™ on at least 20 separate occasions.

  • Record the MIC value for each replicate.

  • The acceptable QC range is typically the modal MIC value ± one two-fold dilution. For example, if the most frequent MIC is 16 µg/mL, the acceptable range would be 8-32 µg/mL.

  • More than 95% of the obtained MIC values should fall within this established range.

Table 3: Example of In-House QC Range Determination for this compound against E. coli ATCC® 25922™

ParameterValue
Number of Replicates20
Observed MICs (µg/mL)8, 16, 16, 16, 16, 16, 16, 16, 16, 16, 16, 16, 16, 16, 16, 32, 32, 32, 32, 32
Modal MIC (µg/mL)16
Established In-House QC Range (µg/mL) 8 - 32

For each subsequent MIC experiment, the result for the E. coli ATCC® 25922™ control must fall within this established in-house range for the results of the test isolates to be considered valid.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against E. coli. Adherence to standardized methodologies, including the use of a quality control strain and the establishment of in-house QC ranges, is critical for generating accurate and reproducible data. This information is invaluable for researchers and scientists in the fields of microbiology and drug development for the evaluation of antimicrobial efficacy.

Application Note: Quantification of Sulfacytine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantification of Sulfacytine, a short-acting sulfonamide antibiotic. The developed method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and accuracy. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a sulfonamide antibiotic used for the treatment of various bacterial infections.[1] Like other sulfonamides, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria.[2][3] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.[4][5] This application note presents a detailed HPLC method for the quantification of this compound.

Experimental
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 75% A / 25% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The UV spectrum of this compound in methanol shows absorption maxima at 263 nm and 297 nm.[2] 263 nm is chosen for this method to ensure high sensitivity.

Protocols
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Extraction: Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient amount of sample diluent (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the sample diluent.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Summary)

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any excipients or degradation products.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[4][6][7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8][9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to separate the this compound peak from all degradation product peaks.

Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases separately using a suitable method (e.g., sonication or vacuum filtration) before use.

Protocol 2: HPLC System Setup and Equilibration
  • Set up the HPLC system according to the parameters listed in the chromatographic conditions table.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (75% A / 25% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Protocol 3: Sample Analysis Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Std_Prep Standard Preparation Injection Sample Injection Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_Setup HPLC System Setup Equilibration Column Equilibration HPLC_Setup->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Protocol 4: System Suitability Test

Before starting the sample analysis, perform a system suitability test to ensure the performance of the chromatographic system.

  • Inject the working standard solution (e.g., 20 µg/mL) five or six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Protocol 5: Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the sample preparations using the regression equation from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original sample, taking into account the dilution factors.

Signaling Pathway (Inhibition of Folic Acid Synthesis)

This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Incorporation Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolic_Acid->Purines_Pyrimidines DNA_Synthesis DNA Synthesis Purines_Pyrimidines->DNA_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is also suitable for routine quality control analysis. The provided protocols offer a comprehensive guide for the implementation of this method in a laboratory setting. Further validation, including forced degradation studies, will confirm its stability-indicating properties.

References

Application Note: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway found in bacteria, fungi, and protozoa, but not in mammals.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a prime target for antimicrobial agents.[2] The widely used sulfonamide (sulfa) drugs function by competitively inhibiting DHPS, preventing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1][3] The emergence of sulfa drug resistance necessitates the development of novel DHPS inhibitors. This document provides a detailed protocol for an in vitro DHPS inhibition assay to screen and characterize new inhibitory compounds.

Assay Principle The DHPS enzyme catalyzes the following reaction:

p-aminobenzoic acid (pABA) + 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) → 7,8-dihydropteroate + pyrophosphate (PPi)

Inhibition of DHPS is quantified by measuring the decrease in the rate of product formation. Two common methods are described:

  • Phosphate Detection Assay (Endpoint): This method quantifies the amount of pyrophosphate (PPi) produced. An inorganic pyrophosphatase is added to hydrolyze the PPi into two molecules of inorganic phosphate (Pi). The total Pi is then detected colorimetrically using a reagent like Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[4][5][6][7] This method is robust and well-suited for high-throughput screening (HTS).

  • Coupled Spectrophotometric Assay (Kinetic): This is a continuous assay where the DHPS reaction is coupled to a second enzymatic reaction.[8][9] The product of the DHPS reaction, 7,8-dihydropteroate, is immediately used as a substrate by dihydrofolate reductase (DHFR). The DHFR-catalyzed reduction of 7,8-dihydropteroate consumes NADPH, and the corresponding decrease in absorbance at 340 nm is monitored over time.[8]

Signaling Pathway Diagram

DHPS_Pathway cluster_folate Folate Biosynthesis Pathway DHPP DHPP DHPS DHPS Enzyme DHPP->DHPS pABA pABA pABA->DHPS DHP 7,8-Dihydropteroate Further Steps... Further Steps... DHP->Further Steps... DHFR DHPS->DHP Inhibitor Sulfonamide (Inhibitor) Inhibitor->DHPS Inhibition

Caption: Folate pathway showing DHPS catalyzing the formation of 7,8-Dihydropteroate.

Experimental Protocol: Phosphate Detection Method

This protocol is optimized for a 96-well microplate format and is ideal for screening potential inhibitors.

1. Materials and Reagents

  • Enzymes: Recombinant DHPS (e.g., from E. coli or S. aureus), Yeast Inorganic Pyrophosphatase.

  • Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Buffer and Reagents: HEPES or Tris-HCl buffer (pH 7.5-8.0), MgCl₂, DMSO (for dissolving compounds), Bovine Serum Albumin (BSA, optional).

  • Controls: A known DHPS inhibitor (e.g., Sulfamethoxazole) for the positive control.

  • Detection Kit: Malachite Green Phosphate Assay Kit.[4][7]

  • Equipment: 37°C incubator, microplate reader (absorbance at 600-660 nm), multichannel pipettes, 96-well clear flat-bottom plates.

2. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.

  • DHPS Enzyme Stock: Prepare a stock solution (e.g., 1 µM) in Assay Buffer. Aliquot and store at -80°C. The final concentration should be determined by titration to ensure the reaction is in the linear range (e.g., 5-10 nM final).

  • Inorganic Pyrophosphatase Stock: 1 U/mL in Assay Buffer.

  • Substrate Stocks:

    • pABA: 10 mM stock in DMSO or water.

    • DHPP: 10 mM stock in Assay Buffer.

  • Test Compounds/Control Inhibitor: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10 points) in DMSO for IC₅₀ determination.

3. Experimental Workflow Diagram

Workflow A Prepare Reagents (Buffer, Enzymes, Substrates, Compounds) B Dispense Compounds & Controls (2 µL) into 96-well plate A->B D Add Enzyme Mix (98 µL) Pre-incubate for 10 min at 37°C B->D C Prepare Enzyme Master Mix (DHPS + Pyrophosphatase in Buffer) C->D F Start Reaction: Add Substrate Mix (100 µL) Incubate for 20 min at 37°C D->F E Prepare Substrate Master Mix (pABA + DHPP in Buffer) E->F G Stop Reaction & Develop Color Add Malachite Green Reagent (50 µL) F->G H Incubate for 15-20 min at RT G->H I Read Absorbance (620 nm) H->I J Analyze Data (% Inhibition, IC50 Curve) I->J

Caption: Step-by-step workflow for the DHPS inhibition assay.

4. Assay Procedure (Final Volume: 200 µL)

  • Compound Plating: Add 2 µL of test compound dilutions, positive control (Sulfamethoxazole), or DMSO (for 0% and 100% control) to the appropriate wells of a 96-well plate. (See Table 2 for layout).

  • Enzyme Addition: Prepare an "Enzyme Master Mix" (see Table 1). Add 98 µL of this mix to each well. Mix gently and pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Prepare a "Substrate Master Mix" (see Table 1). Start the enzymatic reaction by adding 100 µL of the Substrate Mix to all wells.

  • Incubation: Mix the plate gently and incubate for 20 minutes at 37°C. The incubation time should be optimized to ensure the 100% activity control remains within the linear range of the phosphate standard curve.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of the Malachite Green reagent (prepared according to the manufacturer's instructions).

  • Color Development: Incubate at room temperature for 15-20 minutes to allow for stable color development.

  • Measurement: Read the absorbance at ~620 nm using a microplate reader.

Data Presentation and Analysis

Table 1: Master Mix Composition (per well)

ComponentStock Conc.Volume (µL) per wellFinal Conc.
Enzyme Master Mix 98
Assay Buffer1x961x
DHPS Enzyme200 nM11 nM
Inorganic Pyrophosphatase0.2 U/mL10.001 U/mL
Substrate Master Mix 100
Assay Buffer1x981x
pABA2 mM110 µM
DHPP2 mM110 µM
Note: Final reaction volume is 200 µL. Concentrations are examples and should be optimized.

Table 2: Example 96-Well Plate Layout

1 2 3 4 5 6 7 8 9 10 11 12
A 100%100%Cpd1-1Cpd1-1Cpd2-1Cpd2-1Cpd3-1Cpd3-1Cpd4-1Cpd4-1PCPC
B 100%100%Cpd1-2Cpd1-2Cpd2-2Cpd2-2Cpd3-2Cpd3-2Cpd4-2Cpd4-2PCPC
C 100%100%Cpd1-3Cpd1-3Cpd2-3Cpd2-3Cpd3-3Cpd3-3Cpd4-3Cpd4-3PCPC
D 100%100%Cpd1-4Cpd1-4Cpd2-4Cpd2-4Cpd3-4Cpd3-4Cpd4-4Cpd4-4PCPC
E 100%100%Cpd1-5Cpd1-5Cpd2-5Cpd2-5Cpd3-5Cpd3-5Cpd4-5Cpd4-5PCPC
F 100%100%Cpd1-6Cpd1-6Cpd2-6Cpd2-6Cpd3-6Cpd3-6Cpd4-6Cpd4-60%0%
G 100%100%Cpd1-7Cpd1-7Cpd2-7Cpd2-7Cpd3-7Cpd3-7Cpd4-7Cpd4-70%0%
H 100%100%Cpd1-8Cpd1-8Cpd2-8Cpd2-8Cpd3-8Cpd3-8Cpd4-8Cpd4-80%0%
100% = 100% Activity (DMSO); 0% = 0% Activity (No Enzyme); Cpd = Test Compound (8-point curve); PC = Positive Control (e.g., Sulfamethoxazole)

Calculation of Percent Inhibition

  • Subtract the average absorbance of the 0% activity control (background) from all other wells.

  • Calculate % Inhibition using the following formula: % Inhibition = 100 * (1 - (Abs_Compound - Abs_0%) / (Abs_100% - Abs_0%))

IC₅₀ Determination

Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 3: Representative Inhibition Data and Calculations

[Inhibitor] (µM)Avg. AbsorbanceCorrected Abs. (Abs - 0% Control)% Inhibition
0 (100% Control)0.8500.8000.0%
0 (0% Control)0.0500.000100.0%
0.10.7700.72010.0%
0.30.6500.60025.0%
1.00.4500.40050.0%
3.00.2100.16080.0%
10.00.0900.04095.0%
30.00.0600.01098.8%

Table 4: Reference IC₅₀ Values for Known DHPS Inhibitors

InhibitorTarget OrganismApprox. IC₅₀ (µM)Reference
SulfamethoxazoleS. aureus~2-10[10]
DapsoneB. anthracis~1-5[11]
Compound 11aE. coli~6.3 (2.76 µg/mL)[10][12]
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentrations).

Alternative Protocol: Coupled Spectrophotometric Method

This method monitors the reaction in real-time.

  • Principle: The product, 7,8-dihydropteroate, is reduced by excess DHFR, oxidizing NADPH to NADP⁺. The rate of decrease in absorbance at 340 nm is proportional to DHPS activity.[8]

  • Reaction Mix: In a UV-transparent plate, combine Assay Buffer, DHPS, DHFR, NADPH, pABA, and the test compound.

  • Initiation: Start the reaction by adding DHPP.

  • Measurement: Immediately measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Analysis: The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is used to calculate % inhibition. This method is excellent for detailed kinetic studies but can be prone to interference from compounds that absorb at 340 nm.[13]

Assay Principle Diagram

Assay_Principle cluster_reaction Biochemical Reactions cluster_detection Detection Cascade DHPS_rxn DHPS Reaction (pABA + DHPP) PPi Pyrophosphate (PPi) Product DHPS_rxn->PPi Hydrolysis Pyrophosphatase PPi->Hydrolysis Pi 2x Inorganic Phosphate (Pi) Hydrolysis->Pi MG Malachite Green + Molybdate Pi->MG Color Green Complex (Abs @ 620 nm) MG->Color

Caption: Principle of the phosphate detection assay for DHPS activity.

References

Application of Sulfacytine in Bacterial Growth Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that has been utilized in the treatment of bacterial infections, particularly acute urinary tract infections caused by susceptible strains of Escherichia coli, the Klebsiella-Enterobacter group, Staphylococcus aureus, Proteus mirabilis, and less frequently, Proteus vulgaris.[1] As with other sulfonamides, this compound is a synthetic bacteriostatic antibiotic with a broad spectrum against many gram-positive and gram-negative organisms.[1][2] Its clinical use has been discontinued, but its mechanism of action remains a key example of competitive inhibition in antimicrobial therapy, making it a valuable subject for research and educational purposes in the field of bacterial growth inhibition.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in bacterial growth inhibition studies. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the efficacy of this compound and similar antimicrobial compounds.

Mechanism of Action

This compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the synthesis of nucleic acids and some amino acids in bacteria. This compound, being structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competes with PABA for the active site of the enzyme.[1][2] This competitive inhibition effectively blocks the folate synthesis pathway, leading to the cessation of bacterial growth and replication. It is important to note that mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Sulfacytine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for This compound This compound This compound->DHPS Competitive Inhibitor

Figure 1: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Data Presentation

While specific quantitative data for this compound is limited in recently available literature due to its discontinued use, the following tables provide a template for presenting typical data from bacterial growth inhibition studies. Representative data for sulfonamides against common pathogens are included for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Various Bacterial Strains

Bacterial StrainSulfonamideMIC (µg/mL)Reference
Escherichia coliSulfamethoxazole8 - >1024Fictional Data
Staphylococcus aureusSulfadiazine16 - 256Fictional Data
Proteus mirabilisSulfisoxazole32 - 512Fictional Data
Klebsiella pneumoniaeSulfamethoxazole16 - >1024Fictional Data

Note: The MIC values presented are representative for sulfonamides and may not reflect the exact values for this compound. Researchers should determine the MIC for this compound experimentally.

Table 2: Zone of Inhibition Diameters for Sulfonamides against Various Bacterial Strains

Bacterial StrainSulfonamide (Disk Content)Zone of Inhibition (mm)InterpretationReference
Escherichia coliSulfisoxazole (300 µg)10ResistantFictional Data
Staphylococcus aureusTrimethoprim-Sulfamethoxazole (25 µg)22SusceptibleFictional Data
Proteus mirabilisSulfisoxazole (300 µg)18IntermediateFictional Data
Klebsiella pneumoniaeTrimethoprim-Sulfamethoxazole (25 µg)15IntermediateFictional Data

Note: Interpretation of zone diameters is dependent on standardized guidelines (e.g., CLSI, EUCAST). The data above is for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments in bacterial growth inhibition studies are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. Then, 100 µL of the this compound stock solution is added to well 1, and 50 µL is serially transferred from well 1 to well 11, mixing thoroughly at each step. Discard the final 50 µL from well 11. Well 12 serves as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Growth_Curve_Workflow start Start prep_cultures Prepare Bacterial Cultures with Varying this compound Concentrations start->prep_cultures inoculate Inoculate with Log-Phase Bacteria prep_cultures->inoculate incubate_measure Incubate with Shaking and Measure OD600 at Intervals inoculate->incubate_measure plot_curves Plot OD600 vs. Time to Generate Growth Curves incubate_measure->plot_curves analyze Analyze Effect on Growth Phases plot_curves->analyze end End analyze->end

References

Synthesis of Sulfacytine for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Sulfacytine, a short-acting sulfonamide antibiotic, for research purposes. The following application notes and protocols detail a well-established synthetic route, including reaction conditions, reagents, and purification methods. Quantitative data is summarized for clarity, and a logical workflow of the synthesis is presented visually.

Introduction

This compound, with the chemical name 4-amino-N-(1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzenesulfonamide, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth, leading to a bacteriostatic effect. While its clinical use has been discontinued, this compound remains a valuable compound for in vitro research, particularly in studies related to antibacterial activity and sulfonamide resistance.

The synthesis of this compound can be efficiently achieved through a multi-step process. The key steps involve the preparation of a protected sulfonyl chloride intermediate, the synthesis of a substituted pyrimidine, the coupling of these two fragments, and a final deprotection step.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, providing a clear overview of the expected yields and conditions for each step.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Preparation of p-Acetamidobenzenesulfonyl ChlorideAcetanilide, Chlorosulfonic AcidNone60-70285-95
2Synthesis of 1-EthylcytosineN-Ethylurea, 3-Ethoxyacrylonitrile, Sodium EthoxideEthanolReflux660-70
3Coupling Reaction1-Ethylcytosine, p-Acetamidobenzenesulfonyl ChloridePyridineRoom Temperature1270-80
4Deprotection (Hydrolysis)N-Acetylthis compound, Hydrochloric AcidWater/EthanolReflux290-95

Experimental Protocols

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This step involves the chlorosulfonation of acetanilide to produce the key sulfonyl chloride intermediate.

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Crushed ice

  • Water

Procedure:

  • In a fume hood, carefully add 100 g of acetanilide in small portions to 300 mL of chlorosulfonic acid in a flask, while maintaining the temperature below 20°C with an ice bath.

  • Once the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto 1 kg of crushed ice with constant stirring.

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product in a desiccator over phosphorus pentoxide. The expected yield is 85-95%.

Step 2: Synthesis of 4-amino-1-ethyl-1,2-dihydropyrimidin-2-one (1-Ethylcytosine)

This procedure outlines the synthesis of the pyrimidine core of this compound through a cyclocondensation reaction.

Materials:

  • N-Ethylurea

  • 3-Ethoxyacrylonitrile

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving 23 g of sodium metal in 500 mL of absolute ethanol.

  • To the sodium ethoxide solution, add 90 g of N-ethylurea and 100 g of 3-ethoxyacrylonitrile.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, a precipitate will form. Collect the solid by filtration.

  • Dissolve the solid in a minimum amount of hot water and then acidify with acetic acid to precipitate the 1-ethylcytosine.

  • Collect the product by filtration, wash with cold water, and dry. The expected yield is 60-70%.

Step 3: Coupling of 1-Ethylcytosine with p-Acetamidobenzenesulfonyl Chloride

This step joins the two key intermediates to form the protected this compound molecule.

Materials:

  • 1-Ethylcytosine

  • p-Acetamidobenzenesulfonyl chloride

  • Pyridine

Procedure:

  • Dissolve 14 g of 1-ethylcytosine in 100 mL of anhydrous pyridine.

  • To this solution, add 23.4 g of p-acetamidobenzenesulfonyl chloride in portions while stirring and maintaining the temperature below 30°C.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-water.

  • The N-acetylthis compound will precipitate. Collect the solid by filtration, wash with water, and dry. The expected yield is 70-80%.

Step 4: Deprotection of N-Acetylthis compound to Yield this compound

The final step involves the removal of the acetyl protecting group to yield the active this compound.

Materials:

  • N-Acetylthis compound

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • Suspend the N-acetylthis compound from the previous step in a mixture of 200 mL of water and 50 mL of ethanol.

  • Add 100 mL of 10% hydrochloric acid and reflux the mixture for 2 hours.

  • Cool the solution and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The this compound will precipitate. Collect the crude product by filtration.

  • Purify the this compound by recrystallization from a mixture of ethanol and water.

  • Dry the purified crystals in a vacuum oven. The expected yield is 90-95%.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical progression of the this compound synthesis.

Sulfacytine_Synthesis_Workflow Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->PASC N_Acetylthis compound N-Acetylthis compound PASC->N_Acetylthis compound N_Ethylurea N-Ethylurea Ethylcytosine 1-Ethylcytosine N_Ethylurea->Ethylcytosine Cyclocondensation Ethoxyacrylonitrile 3-Ethoxyacrylonitrile Ethoxyacrylonitrile->Ethylcytosine Ethylcytosine->N_Acetylthis compound Coupling This compound This compound N_Acetylthis compound->this compound Hydrolysis

Caption: Logical workflow for the synthesis of this compound.

Application Note: A Cell-Based Assay to Quantify Sulfacytine's Inhibitory Effect on the Bacterial Folate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The bacterial folate synthesis pathway is a validated and highly effective target for antimicrobial agents due to its essential role in producing precursors for DNA, RNA, and protein synthesis, and its absence in humans who obtain folate from their diet.[1][2][3][4] Sulfonamides, such as Sulfacytine, function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in this pathway.[1][5][6][7] This document provides a detailed protocol for a robust cell-based assay to determine the efficacy of this compound. The assay measures the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) against a susceptible bacterial strain. Furthermore, it incorporates rescue experiments with para-aminobenzoic acid (PABA) and folic acid to specifically confirm that this compound's mechanism of action is the disruption of the folate pathway.

Principle of the Assay

This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS.[5][7][8] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor to folic acid.[8][9] By inhibiting DHPS, this compound blocks the de novo synthesis of folate, leading to the depletion of tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its absence arrests bacterial growth.[1][10]

This cell-based assay quantifies the bacteriostatic effect of this compound by measuring bacterial growth (e.g., via optical density at 600 nm) across a range of drug concentrations. The specificity of the inhibitory action on the folate pathway is confirmed through two key rescue experiments:

  • PABA Rescue: Supplementing the growth medium with excess PABA should overcome the competitive inhibition of DHPS by this compound, restoring bacterial growth.

  • Folic Acid Rescue: Supplying exogenous folic acid should bypass the enzymatic step blocked by this compound, allowing bacteria that can utilize external folate to resume growth.

Visualizing the Mechanism of Action

The following diagram illustrates the bacterial folate synthesis pathway and highlights the inhibitory action of this compound.

folate_pathway cluster_precursors Precursors cluster_pathway Folate Synthesis Pathway cluster_products Essential Products GTP GTP DHPP DHPP GTP->DHPP multiple steps PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotides (DNA, RNA) THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial folate pathway and this compound's inhibition of DHPS.

Experimental Protocols

This section provides detailed methodologies for conducting the cell-based assay.

Materials and Reagents
  • Bacterial Strain: A susceptible strain, e.g., Escherichia coli ATCC 25922.

  • This compound: Analytical grade powder.

  • Para-aminobenzoic acid (PABA): Analytical grade.

  • Folic Acid: Analytical grade.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (MHB II) for inoculum preparation.

    • Minimal Medium (e.g., M9 salts) supplemented with 0.4% glucose and 0.2% casamino acids.

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microplates.

    • Spectrophotometer or microplate reader (capable of measuring OD at 600 nm).

    • Incubator (37°C), with shaking capability if desired.

    • Sterile tubes, pipette tips, and reagent reservoirs.

    • Vortex mixer.

Preparation of Solutions
  • This compound Stock (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of DMSO. Sterilize by filtering through a 0.22 µm syringe filter. Store at -20°C.

  • PABA Stock (10 mg/mL): Dissolve 100 mg of PABA in 10 mL of sterile distilled water. Gentle heating may be required. Filter sterilize and store at 4°C.

  • Folic Acid Stock (1 mg/mL): Dissolve 10 mg of Folic Acid in 10 mL of sterile distilled water with one drop of 0.05 M NaOH to aid dissolution. Filter sterilize and store protected from light at 4°C.

  • Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB II.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.5), which corresponds to approximately 1-5 x 10⁸ CFU/mL.

    • Dilute the culture in the appropriate assay medium (Minimal Medium) to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.

Assay Procedure (96-Well Plate Format)

The following diagram outlines the general experimental workflow.

workflow A Prepare Bacterial Inoculum (Mid-log phase culture) E Inoculate Wells with Standardized Bacterial Suspension A->E B Prepare Stock Solutions (this compound, PABA, Folic Acid) C Create Serial Dilutions of this compound in Microplate B->C D Add Rescue Agents (PABA/Folic Acid) to Designated Wells B->D C->E D->E F Incubate Plate (37°C for 18-24 hours) E->F G Measure Optical Density (OD600) F->G H Analyze Data (Calculate MIC and IC50) G->H

Caption: General workflow for the cell-based antimicrobial assay.

  • Plate Setup: Add 100 µL of Minimal Medium to all wells of a 96-well plate, except for the first column.

  • Drug Dilution: Add 200 µL of the starting this compound concentration to the first column. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Columns 11 and 12 will serve as controls.

  • Rescue Wells: For rescue experiments, prepare separate plates or designate rows where PABA (final concentration ~100 µg/mL) or Folic Acid (final concentration ~10 µg/mL) is added to all wells before adding the bacterial inoculum.

  • Controls:

    • Column 11 (Growth Control): 100 µL of medium + 100 µL of bacterial inoculum.

    • Column 12 (Sterility Control): 200 µL of medium only.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (standardized to 5 x 10⁵ CFU/mL) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the optical density of each well at 600 nm (OD600) using a microplate reader.

Data Presentation and Analysis

Data Analysis
  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that results in no visible growth (or a significant reduction in OD600 compared to the growth control).

  • IC50 Calculation:

    • Subtract the average OD600 of the sterility control wells from all other wells.

    • Normalize the data by setting the growth control OD600 to 100% growth and the highest drug concentration (showing no growth) to 0% growth.

    • Plot the percentage of growth inhibition versus the log of this compound concentration.

    • Use a non-linear regression model (e.g., dose-response-inhibition) to fit the curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of bacterial growth.

Expected Results

The results can be summarized in a table for clear comparison. The data below is hypothetical and serves as an example of expected outcomes.

ConditionMIC (µg/mL)IC50 (µg/mL)Interpretation
This compound Alone 82.5Baseline efficacy of this compound against the test organism.
This compound + PABA (100 µg/mL) >128>128A significant increase in MIC/IC50 demonstrates competitive inhibition at the PABA binding site on DHPS.
This compound + Folic Acid (10 µg/mL) >128>128A significant increase in MIC/IC50 indicates the drug's effect is bypassed by supplying the end-product of the pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in control wells Inoculum was not viable or too dilute.Verify the viability and concentration of the bacterial stock. Ensure proper media preparation.
Growth in sterility control wells Contamination of media or plate.Use aseptic techniques throughout the procedure. Check sterility of media and reagents.
Inconsistent readings across replicates Pipetting errors, improper mixing.Ensure accurate pipetting and thorough mixing at each dilution step.
No inhibition at high drug concentrations Bacterial strain is resistant. This compound has degraded.Confirm the susceptibility of the bacterial strain. Use a fresh stock of this compound.
No rescue effect observed Rescue agent concentration too low. Bacteria cannot uptake the rescue agent.Increase the concentration of PABA or Folic Acid. Confirm that the bacterial strain has the necessary transporters.

References

Experimental Design for Studying Synergistic Effects with Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the synergistic antimicrobial effects of Sulfacytine in combination with other antibiotics. The protocols detailed below are intended to guide researchers in the systematic evaluation of drug interactions, from initial screening to quantitative assessment of synergy.

Introduction to this compound and Synergy

This compound is a short-acting sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By blocking the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, this compound inhibits the de novo synthesis of folate, which is a crucial precursor for nucleotide and amino acid synthesis in bacteria.[1][2][4] This mechanism of action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.[5]

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to more effective treatment of infections, a reduction in the required dosage of individual drugs, and a lower likelihood of the development of antibiotic resistance. The most well-documented synergistic combination involving sulfonamides is with trimethoprim, which inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the same folic acid synthesis pathway.[6][7][8] This sequential blockade is a classic example of synergistic action.[8][9]

This document outlines experimental designs to explore the synergistic potential of this compound with other classes of antibiotics, providing detailed protocols for in vitro synergy testing.

Potential Synergistic Partners for this compound

Beyond the established synergy with trimethoprim, other antibiotic classes could potentially exhibit synergistic effects with this compound. The rationale for investigating these combinations often lies in targeting different essential bacterial processes simultaneously.

  • Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim): This is the most established synergistic partner for sulfonamides. By inhibiting two sequential steps in the folic acid pathway, the combination can lead to a bactericidal effect.[7][8]

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While some studies have shown indifference or antagonism, there is potential for synergy that warrants investigation.[3][10]

  • Polymyxins (e.g., Colistin): These antibiotics disrupt the bacterial cell membrane. A study has described in vitro synergism between polymyxins and sulfonamides against Proteus sp.[11]

  • Beta-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit cell wall synthesis. While synergy is not as commonly reported, the combination of targeting both cell wall and folic acid synthesis could be effective against certain pathogens.

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit. The combination of aminoglycosides with cell wall-active agents is known to be synergistic, and a similar principle could apply to combinations with folate synthesis inhibitors.[12][13]

Experimental Protocols

Checkerboard Assay for Synergy Screening

The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[14]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for combinations of this compound and a partner antibiotic.

Materials:

  • This compound powder (analytical grade)

  • Partner antibiotic powder (analytical grade)

  • Appropriate solvents for dissolving antibiotics

  • Sterile 96-well microtiter plates[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Bacterial strain(s) of interest

  • Sterile V-shaped pipetting reservoir[15]

  • Multichannel pipette[15]

  • Single-channel pipettes

  • Incubator (35 ± 2°C)[16]

  • Microplate reader (for measuring optical density at 600 nm)[16]

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in their respective solvents at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Determination of MIC: Before performing the checkerboard assay, determine the MIC of each antibiotic individually for the bacterial strain(s) being tested using the broth microdilution method according to CLSI or EUCAST guidelines.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • In the first column, add 50 µL of a 2x working solution of this compound. Perform a serial two-fold dilution across the rows.

    • In the first row, add 50 µL of a 2x working solution of the partner antibiotic. Perform a serial two-fold dilution down the columns.

    • This creates a matrix of decreasing concentrations of both antibiotics.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

CombinationMIC of this compound (µg/mL) AloneMIC of Partner Drug (µg/mL) AloneMIC of this compound in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
This compound + Trimethoprim
This compound + Ciprofloxacin
This compound + Colistin
This compound + Ampicillin
This compound + Gentamicin
Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial effect over time and can confirm synergistic interactions observed in checkerboard assays.

Objective: To assess the rate of bacterial killing by this compound alone and in combination with a partner antibiotic over a 24-hour period.

Materials:

  • This compound and partner antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Sterile culture tubes or flasks

  • Shaking incubator (35 ± 2°C)[17]

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Trypticase Soy Agar)

  • Spiral plater (optional)

  • Colony counter

Protocol:

  • Inoculum Preparation: Prepare a mid-log phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 10^6 CFU/mL.[17]

  • Experimental Setup: Prepare culture tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • This compound + partner antibiotic (at the same concentrations as the individual drugs)

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[18]

Data Presentation:

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound Alone)Log10 CFU/mL (Partner Drug Alone)Log10 CFU/mL (Combination)
0
2
4
6
8
24
Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions.

Objective: To graphically represent the interaction between this compound and a partner antibiotic.

Protocol:

  • Data Generation: The data for isobologram analysis is typically derived from the checkerboard assay.

  • Plotting:

    • On a graph, plot the concentration of this compound on the x-axis and the concentration of the partner antibiotic on the y-axis.

    • Plot the MIC of this compound alone on the x-axis and the MIC of the partner antibiotic alone on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the concentrations of the two drugs that in combination produce the MIC.

  • Interpretation:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Synergy Screening cluster_confirmation Confirmation & Quantification A Prepare Antibiotic Stock Solutions C Perform Checkerboard Assay A->C B Prepare Bacterial Inoculum B->C D Calculate FIC Index C->D E Perform Time-Kill Curve Assay D->E Synergistic/ Additive Hits F Perform Isobologram Analysis D->F Synergistic/ Additive Hits

Caption: Experimental workflow for assessing this compound synergy.

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: this compound's mechanism in the folic acid pathway.

References

Application Note: Identification of Sulfacytine Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the identification and characterization of Sulfacytine metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a short-acting sulfonamide antibiotic, undergoes metabolic transformation, primarily through pathways such as N-acetylation and hydroxylation. The accurate identification of these metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed protocols for sample preparation, LC-MS analysis, and data processing. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction

This compound is a sulfonamide antibiotic used for treating bacterial infections.[1][2][3] Like other sulfonamides, it acts by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.[1][2] Understanding the metabolic fate of this compound is a critical component of its pharmacological assessment. The liver is the primary site of sulfonamide metabolism, with N4-acetylation being a major biotransformation pathway.[1] Other potential metabolic routes include hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This application note outlines a comprehensive LC-MS workflow for the separation and identification of potential this compound metabolites.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from established methods for sulfonamide extraction from biological matrices.[7][8]

Materials:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 g (or 1 mL) of the sample in a 50 mL centrifuge tube, add 10 mL of 1% acetic acid in acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of sulfonamides.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Gradient Elution: A typical gradient would be to start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 90-95% B) to elute the compounds, hold for a brief period, and then return to the initial conditions for column re-equilibration.[9][10]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • Scan Mode: Full scan for initial screening and product ion scan (tandem MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Capillary Voltage: 3.5 - 5.5 kV.[9]

  • Source Temperature: 120 - 150°C.

  • Desolvation Gas Temperature: 350 - 550°C.[9]

  • Collision Energy: Ramped or optimized for individual metabolites to obtain informative fragment spectra.

Data Presentation

The following table summarizes the theoretical mass-to-charge ratios (m/z) for this compound and its predicted major metabolites. This information is crucial for targeted analysis and data processing.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ m/zPredicted Major Fragments (m/z)
This compoundC₁₂H₁₄N₄O₃S294.0787295.0860156.0114, 139.0376, 92.0498
N4-acetyl-SulfacytineC₁₄H₁₆N₄O₄S336.0892337.0965198.0219, 156.0114, 92.0498
Hydroxy-SulfacytineC₁₂H₁₄N₄O₄S310.0736311.0809172.0063, 156.0114, 108.0447
N4-acetyl-hydroxy-SulfacytineC₁₄H₁₆N₄O₅S352.0841353.0914214.0168, 172.0063, 108.0447

Visualizations

This compound Metabolism Pathway

The following diagram illustrates the predicted primary metabolic pathways of this compound.

Sulfacytine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 295.0860) Hydroxy_this compound Hydroxy-Sulfacytine (m/z 311.0809) This compound->Hydroxy_this compound Hydroxylation (e.g., CYP450) N4_acetyl_this compound N4-acetyl-Sulfacytine (m/z 337.0965) This compound->N4_acetyl_this compound N-acetylation (NAT enzymes) N4_acetyl_hydroxy_this compound N4-acetyl-hydroxy-Sulfacytine (m/z 353.0914) Hydroxy_this compound->N4_acetyl_hydroxy_this compound N-acetylation

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis for this compound metabolite identification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, Full Scan & Product Ion Scan) LC_Separation->MS_Detection Peak_Detection Peak Detection & Alignment MS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Peak_Detection->Metabolite_ID Pathway_Analysis Metabolic Pathway Confirmation Metabolite_ID->Pathway_Analysis

Caption: Workflow for this compound metabolite identification using LC-MS.

Conclusion

The described LC-MS method provides a reliable and sensitive approach for the identification of this compound metabolites. The combination of a robust sample preparation technique with high-resolution mass spectrometry allows for the confident characterization of key biotransformation products. This application note serves as a comprehensive guide for researchers and scientists involved in drug metabolism and pharmacokinetic studies, facilitating a deeper understanding of the metabolic fate of this compound. Further validation of this method in specific biological matrices is recommended for quantitative applications.

References

Application Notes and Protocols: Kirby-Bauer Disk Diffusion Assay for Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition ultimately disrupts the production of purines and pyrimidines, leading to a bacteriostatic effect. Although this compound was discontinued in 2006, research into historical antibiotics is crucial for understanding resistance mechanisms and exploring potential new applications.[3] The Kirby-Bauer disk diffusion assay is a standardized method used to determine the susceptibility of bacteria to antimicrobial agents.[4] This document provides a detailed protocol for performing a Kirby-Bauer assay for this compound, based on established microbiological standards.

Note on Historical Data: Specific disk concentration and interpretive zone diameter breakpoints for this compound were not found in currently available digital archives of the Clinical and Laboratory Standards Institute (CLSI) or its predecessor, the National Committee for Clinical Laboratory Standards (NCCLS). The information provided herein is based on the standardized Kirby-Bauer method and general guidelines for sulfonamide testing. Researchers will need to perform validation studies to determine appropriate parameters for their specific applications.

Principle of the Kirby-Bauer Test

The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test organism.[5] This creates a concentration gradient of the antimicrobial agent. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured and compared to standardized tables to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[5][6]

Data Presentation

As specific historical data for this compound is unavailable, the following table provides a template for researchers to populate with their own validation data.

Table 1: Template for this compound Kirby-Bauer Zone Diameter Interpretive Standards

OrganismDisk Concentration (µg)Zone Diameter (mm) - ResistantZone Diameter (mm) - IntermediateZone Diameter (mm) - Susceptible
[Example Organism 1][To Be Determined][To Be Determined][To Be Determined][To Be Determined]
[Example Organism 2][To Be Determined][To Be Determined][To Be Determined][To Be Determined]
[Example Organism 3][To Be Determined][To Be Determined][To Be Determined][To Be Determined]

Table 2: Quality Control Parameters for Kirby-Bauer Testing

QC StrainAntibiotic DiskDisk Concentration (µg)Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922Sulfisoxazole250 or 300Refer to current CLSI M100 document
Staphylococcus aureus ATCC® 25923Sulfisoxazole250 or 300Refer to current CLSI M100 document
Pseudomonas aeruginosa ATCC® 27853[Appropriate control][Appropriate concentration]Refer to current CLSI M100 document

Note: As this compound disks may not be commercially available, researchers may need to prepare their own. Quality control should be performed with each new batch of disks and media.

Experimental Protocols

Materials
  • This compound analytical standard

  • Blank sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[8]

  • Sterile cotton swabs

  • Bacterial cultures (test organisms and QC strains)

  • Incubator (35°C ± 2°C)[9]

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

Preparation of this compound Disks
  • Prepare a stock solution of this compound in a suitable solvent.

  • Determine the desired concentration of this compound per disk. As a starting point, historical sulfonamide disks often contained 250 µg or 300 µg.

  • Apply a precise volume of the this compound solution to each blank sterile filter paper disk to achieve the target concentration.

  • Allow the disks to dry completely in a sterile environment.

  • Store the prepared disks in a desiccator at 2-8°C.

Kirby-Bauer Assay Protocol
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the prepared this compound disks and relevant quality control antibiotic disks onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[7]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[9]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using calipers or a ruler.

    • For sulfonamides, it is important to disregard slight or faint growth (up to 20% of the lawn) that may be present within the zone of inhibition and measure the diameter of the area with no obvious growth.[10][11]

    • Compare the measured zone diameters to the established interpretive standards (to be determined by the researcher through validation studies) to classify the organism as susceptible, intermediate, or resistant.

Visualizations

Sulfacytine_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's mechanism of action in the bacterial folic acid pathway.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (in mm) D->E F Compare to Interpretive Chart E->F G Determine Susceptibility (S, I, R) F->G

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

References

Application Notes and Protocols for Studying the Bacteriostatic Properties of Sulfacytine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bacteriostatic properties of Sulfacytine using established in vitro models. The protocols detailed below are designed to deliver reproducible and quantifiable results for assessing the efficacy of this sulfonamide antibiotic.

Introduction

This compound is a short-acting, synthetic sulfonamide antibiotic that exhibits a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2][3] Its mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[1][4] this compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[5][6] By blocking this pathway, this compound effectively halts bacterial proliferation.[4][6] Human cells are not affected as they obtain folic acid from their diet and lack the DHPS enzyme.[5][6]

These protocols will enable the determination of this compound's minimum inhibitory concentration (MIC) and its time-kill kinetics, providing a thorough in vitro characterization of its bacteriostatic effects.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli25922
Staphylococcus aureus25923
Klebsiella pneumoniae13883
Enterococcus faecalis29212

Note: The MIC values in this table are to be filled in by the researcher upon completion of the experiment. The provided strains are representative examples; researchers should select strains relevant to their specific research interests.

Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922.
Time (hours)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)Growth Control (log10 CFU/mL)
0
2
4
6
8
12
24

Note: This table is a template for presenting time-kill kinetics data. The researcher will populate the table with the mean log10 colony-forming units (CFU)/mL from their experiments.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution to determine the MIC of this compound.[7][8][9]

Materials:

  • This compound powder

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1024 µg/mL in an appropriate solvent (e.g., DMSO, followed by dilution in CAMHB). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound affects bacterial viability over time.[11][12][13]

Materials:

  • This compound

  • Test bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline (0.85%) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Preparation of Bacterial Culture:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes or flasks containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Include a growth control tube with no antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial culture.

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]

  • Enumeration of Viable Bacteria:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

    • Bacteriostatic activity is typically defined as a < 3-log10 reduction in CFU/mL from the initial inoculum over a 24-hour period.[11]

Visualizations

This compound's Mechanism of Action: Inhibition of Folate Synthesis

Sulfacytine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleic_Acids Purines, Pyrimidines, Amino Acids -> DNA, RNA, Proteins Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase (DHPS).

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow Start Start: Prepare this compound Stock & Bacterial Cultures MIC_Assay Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Time_Kill Protocol 2: Time-Kill Kinetics Assay Start->Time_Kill Serial_Dilution 2-fold serial dilution of this compound MIC_Assay->Serial_Dilution Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Determine MIC value Incubation_MIC->Read_MIC Read_MIC->Time_Kill Informs concentrations for Time-Kill Assay Analysis Data Analysis & Interpretation Read_MIC->Analysis Setup_TK Prepare cultures with 0.5x, 1x, 2x, 4x MIC Time_Kill->Setup_TK Incubation_TK Incubate and sample at time points (0-24h) Setup_TK->Incubation_TK Enumeration Plate dilutions and count CFU Incubation_TK->Enumeration Plot_Data Plot log10 CFU/mL vs. Time Enumeration->Plot_Data Plot_Data->Analysis

Caption: Workflow for determining this compound's MIC and time-kill kinetics.

References

Troubleshooting & Optimization

Troubleshooting Sulfacytine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sulfacytine solubility in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Troubleshooting Workflow

G start Start: this compound precipitation or incomplete dissolution check_ph 1. Verify Buffer pH Is the pH > 7.0? start->check_ph adjust_ph 2. Adjust pH Increase pH to > 7.0 using NaOH. check_ph->adjust_ph No check_concentration 3. Review Concentration Is it within solubility limits for the given pH? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration 4. Reduce Concentration Lower the concentration of this compound. check_concentration->reduce_concentration No use_cosolvent 5. Introduce a Co-solvent Add a small percentage of DMSO or ethanol (e.g., 1-5%). check_concentration->use_cosolvent Yes reduce_concentration->use_cosolvent apply_heat 6. Gentle Heating Warm the solution to 37-60°C with agitation. use_cosolvent->apply_heat success Success: this compound is dissolved apply_heat->success Dissolved fail Issue persists: Contact Technical Support apply_heat->fail Not Dissolved

Caption: A stepwise guide to troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that affect its solubility?

This compound is a short-acting sulfonamide.[1] Its solubility is influenced by its pKa and the pH of the solvent. As a weak acid, its solubility in aqueous solutions increases as the pH becomes more alkaline.[2][3]

PropertyValueSource
Molecular Weight294.33 g/mol [1]
pKa (acidic)6.9
pKa (strongest acidic)10.55[2]
pKa (strongest basic)2.17[2]

2. What is the expected solubility of this compound in aqueous buffers?

The solubility of this compound is highly dependent on the pH and temperature of the buffer.

pHTemperature (°C)SolubilitySource
5.037~1750 mg/L (1.75 mg/mL)[2]
5.525109 mg/L

It is important to note that solubility increases with a higher pH.[3]

3. My this compound is not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4. What should I do?

While the pH of PBS (7.4) is slightly above the pKa of 6.9, achieving high concentrations of this compound may still be challenging. Here are some steps to take:

  • Ensure the final pH is indeed 7.4 or slightly higher. Small drops in pH can significantly reduce solubility.

  • Try gentle heating. Warming the solution to 37°C while stirring can aid dissolution.

  • Use a co-solvent. Adding a small amount of a water-miscible organic solvent can increase solubility. Start with 1-5% Dimethyl Sulfoxide (DMSO). One supplier notes that this compound is soluble in DMSO at 125 mg/mL with the aid of ultrasonication and warming to 60°C.

  • Prepare a concentrated stock in an organic solvent. You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

4. Can I use other buffers besides PBS?

Yes, other common laboratory buffers can be used. However, the same principle of pH-dependent solubility applies. Buffers with a pH above 7 are recommended.

BufferRecommended pH range for dissolution
TRIS Buffer7.5 - 8.5
HEPES Buffer7.2 - 7.6
Borate Buffer8.0 - 9.0

5. How do I prepare a stock solution of this compound?

A common method is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weigh the this compound: Accurately weigh out 29.43 mg of this compound powder.

  • Add DMSO: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, use an ultrasonic bath and/or warm the solution to 60°C until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

6. What is the mechanism of action of this compound?

This compound, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By inhibiting this step, this compound prevents bacteria from producing essential nucleic acids and amino acids, thus halting their growth and replication.[2][4]

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids THF->Purines This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

References

Technical Support Center: DHPS Inhibition Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal and other common issues encountered during a Dihydropteroate Synthase (DHPS) inhibition assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: No or Very Low Signal (Low Absorbance Change)

Question: I am not observing any significant change in absorbance at 340 nm in my positive control wells. What could be the issue?

Answer: A lack of signal in a DHPS inhibition assay, which typically measures the decrease in absorbance at 340 nm due to NADPH oxidation, can stem from several factors related to reagent integrity and assay conditions.[1] Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Steps for No or Low Signal

Potential Cause Troubleshooting Action
Inactive DHPS Enzyme - Verify Storage: Ensure the DHPS enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Test Activity: If possible, test the enzyme's activity with a known potent substrate or in a separate, validated assay.
Degraded Substrates or Cofactors - Check pABA and DHPP: Ensure the substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), are not degraded. Prepare fresh solutions if there is any doubt about their stability. - Verify NADPH Integrity: NADPH is sensitive to light and pH. Store it protected from light and prepare fresh solutions for each experiment. Confirm the concentration of your NADPH stock solution spectrophotometrically.
Incorrect Assay Buffer Conditions - pH Verification: Confirm that the pH of your assay buffer is within the optimal range for DHPS activity (typically around pH 7.5-8.5). - Component Check: Ensure all necessary components, such as MgCl2, are present in the correct concentrations in the assay buffer.
Suboptimal Reagent Concentrations - Enzyme Concentration: The concentration of the DHPS enzyme may be too low. Try increasing the enzyme concentration to a level that produces a robust signal. - Substrate Concentration: Ensure that the concentrations of pABA and DHPP are at or near their Michaelis-Menten constant (Km) values to allow for optimal enzyme activity.
Spectrophotometer Malfunction - Wavelength Setting: Double-check that the spectrophotometer is set to read absorbance at 340 nm. - Instrument Calibration: Ensure the spectrophotometer is properly calibrated and functioning correctly.

Issue 2: High Background Signal

Question: My negative control wells (without enzyme or with a known inhibitor) show a high initial absorbance or a significant decrease in absorbance over time. What is causing this high background?

Answer: High background signal can mask the true enzyme activity and lead to a poor signal-to-background ratio. This can be caused by contamination, non-enzymatic reactions, or issues with the assay components themselves.

Troubleshooting Steps for High Background Signal

Potential Cause Troubleshooting Action
Contamination of Reagents - Microbial Contamination: Buffers and reagent solutions can become contaminated with microorganisms that may have enzymes capable of oxidizing NADPH. Use sterile techniques and fresh, filtered buffers. - Chemical Contamination: Ensure that none of the reagents are contaminated with reducing or oxidizing agents.
Non-Enzymatic Degradation of NADPH - Light Exposure: Protect the assay plate and reagents from light as much as possible, as light can cause non-enzymatic degradation of NADPH. - pH Instability: Extreme pH values can lead to the degradation of NADPH. Ensure the assay buffer pH is stable.
Interference from Test Compounds - Compound Absorbance: The test compounds themselves may absorb light at 340 nm. Run a control with the compound and all assay components except the enzyme to check for this. - Compound Reactivity: Some compounds may directly react with and reduce NADPH. This can be tested in a similar control well.
Dirty or Scratched Microplate - Plate Quality: Use high-quality, clean microplates. Scratches or residues on the plate can interfere with absorbance readings.

Issue 3: High Variability Between Replicate Wells

Question: I am observing significant differences in the absorbance readings between my replicate wells for the same condition. What could be causing this high variability?

Answer: High variability in replicate wells can compromise the reliability and statistical significance of your results.[2] The primary causes are often related to pipetting inaccuracies, incomplete mixing, or temperature fluctuations.

Troubleshooting Steps for High Variability

Potential Cause Troubleshooting Action
Pipetting Errors - Calibrated Pipettes: Ensure all pipettes are properly calibrated and use them consistently. - Consistent Technique: Use the same pipetting technique (e.g., forward or reverse pipetting) for all wells. Avoid introducing air bubbles.[2]
Incomplete Mixing - Thorough Mixing: Ensure that all reagents are thoroughly mixed before and after being added to the wells. Gentle tapping or using a plate shaker can help.[2]
Temperature Gradients - Plate Equilibration: Allow the assay plate and all reagents to equilibrate to the reaction temperature before starting the assay. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.
Reagent Instability - Fresh Reagents: Prepare fresh dilutions of enzymes, substrates, and cofactors for each experiment to ensure consistency.

Experimental Protocols

A detailed methodology for a standard spectrophotometric DHPS inhibition assay is provided below.

Spectrophotometric DHPS Inhibition Assay Protocol

This protocol is based on a coupled-enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl2. Prepare fresh and filter-sterilize.

  • DHPS Enzyme Stock: Prepare a concentrated stock solution of DHPS in an appropriate buffer (e.g., containing glycerol for stability) and store at -80°C.

  • DHFR Enzyme Stock: Prepare a stock solution of DHFR. The concentration should be in excess to ensure the DHPS-catalyzed reaction is the rate-limiting step.

  • Substrate Stocks:

    • p-Aminobenzoic acid (pABA): Prepare a 10 mM stock solution in the assay buffer.

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP): Prepare a 1 mM stock solution. This substrate can be unstable, so prepare it fresh or store it appropriately as recommended by the supplier.

  • Cofactor Stock:

    • NADPH: Prepare a 10 mM stock solution in the assay buffer. Protect from light and prepare fresh for each experiment.

  • Inhibitor Stocks: Dissolve test compounds in 100% DMSO to create concentrated stock solutions (e.g., 10 mM).

2. Assay Procedure (96-well plate format):

  • Prepare Reagent Mix: On the day of the experiment, prepare a master mix containing the assay buffer, DHFR enzyme, pABA, and NADPH. The final concentrations in the well should be optimized, but typical starting concentrations are:

    • DHFR: 1-2 units/mL

    • pABA: 10-50 µM

    • NADPH: 100-200 µM

  • Add Inhibitor: To the appropriate wells, add 1 µL of the test inhibitor dilutions (in DMSO). For control wells, add 1 µL of DMSO. The final DMSO concentration should be kept constant across all wells and ideally should not exceed 1-2% to avoid enzyme inhibition.

  • Add DHPS Enzyme: Add the DHPS enzyme to all wells except the negative control (no enzyme) wells. The final concentration of DHPS should be optimized to give a linear rate of reaction for at least 15-20 minutes.

  • Initiate the Reaction: Start the reaction by adding the DHPP substrate to all wells.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader. The reaction should be carried out at a constant temperature (e.g., 37°C).

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for a typical DHPS inhibition assay.

Table 1: Expected Absorbance Values and Signal-to-Background Ratio

Parameter Expected Value Notes
Initial Absorbance (at 340 nm) 0.8 - 1.2This is dependent on the initial concentration of NADPH. A 100 µM solution of NADPH in a 100 µL reaction volume (with a path length of ~0.3 cm) will have an initial absorbance of approximately 1.0.
ΔAbsorbance/min (Positive Control) 0.01 - 0.05This rate is dependent on the enzyme concentration and should be in the linear range of the spectrophotometer.
Signal-to-Background Ratio > 5The signal is the rate of reaction in the absence of an inhibitor, and the background is the rate in the presence of a saturating concentration of a known inhibitor or in the absence of the enzyme.

Table 2: Influence of Key Parameters on Assay Signal

Parameter Change Expected Impact on Signal (ΔAbs/min) Reasoning
Increase DHPS Concentration IncreaseMore enzyme leads to a faster reaction rate.
Increase Substrate (pABA/DHPP) Conc. Increase (up to saturation)The reaction rate increases with substrate concentration until the enzyme is saturated.
Increase NADPH Concentration No direct effect on rate, but increases the initial absorbance and the dynamic range of the assay.NADPH is a reporter of the reaction, not a direct substrate of DHPS.
Increase DMSO Concentration (>2%) DecreaseHigh concentrations of DMSO can inhibit enzyme activity.

Visualizations

Folate Biosynthesis Pathway

The following diagram illustrates the folate biosynthesis pathway, highlighting the role of DHPS.

Folate_Biosynthesis GTP GTP DHNP_PPP Dihydroneopterin triphosphate GTP->DHNP_PPP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP_PPP->HMDHP DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->DHPP HPPK DHP 7,8-Dihydropteroate DHPP->DHP DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHP DHF 7,8-Dihydrofolate DHP->DHF DHFS THF Tetrahydrofolate DHF->THF DHFR Sulfonamides Sulfonamides (Inhibitors) DHPS DHPS Sulfonamides->DHPS

Caption: The bacterial folate biosynthesis pathway. DHPS catalyzes the condensation of DHPP and pABA to form dihydropteroate.

Troubleshooting Workflow for Poor Signal in DHPS Assay

This diagram provides a logical workflow to follow when troubleshooting poor signal in your DHPS inhibition assay.

Troubleshooting_Workflow Start Start: Poor Signal in DHPS Assay Check_Controls Step 1: Analyze Controls - Positive Control (No Inhibitor) - Negative Control (No Enzyme) Start->Check_Controls Low_Signal Issue: No or Low Signal in Positive Control Check_Controls->Low_Signal Low Signal? High_Background Issue: High Signal in Negative Control Check_Controls->High_Background High Background? High_Variability Issue: High Variability in Replicates Check_Controls->High_Variability High Variability? Check_Reagents Troubleshoot Reagents: - Enzyme Activity - Substrate/Cofactor Integrity - Buffer pH Low_Signal->Check_Reagents Yes Check_Contamination Troubleshoot Background: - Reagent Contamination - NADPH Degradation - Compound Interference High_Background->Check_Contamination Yes Check_Technique Troubleshoot Variability: - Pipetting Technique - Mixing - Temperature Control High_Variability->Check_Technique Yes Check_Conditions Troubleshoot Assay Conditions: - Reagent Concentrations - Incubation Time/Temp Check_Reagents->Check_Conditions Check_Instrument Check Instrument: - Wavelength Setting - Calibration Check_Conditions->Check_Instrument Resolved Problem Resolved Check_Instrument->Resolved Check_Contamination->Resolved Check_Technique->Resolved

Caption: A logical workflow for troubleshooting common issues leading to poor signal in a DHPS inhibition assay.

References

Optimizing Sulfacytine Concentration for In Vitro Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sulfacytine in in vitro antibacterial assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a short-acting, broad-spectrum sulfonamide antibiotic.[1] It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this pathway, this compound inhibits the production of purines and pyrimidines, which are essential for DNA synthesis, ultimately leading to bacteriostasis (inhibition of bacterial growth).[1]

Q2: What is the general spectrum of activity for this compound?

A2: this compound is effective against a wide range of gram-positive and many gram-negative organisms.[1] Susceptible strains can include Escherichia coli, Staphylococcus aureus, Klebsiella-Enterobacter group, and Proteus mirabilis.[1] However, it is important to note that resistance to one sulfonamide often indicates resistance to all.[1]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its limited water solubility, which increases with pH, it is recommended to dissolve this compound in a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO) or a slightly alkaline aqueous solution (e.g., water adjusted to a pH of 8.0-9.0 with NaOH) before diluting to the final stock concentration with sterile distilled water or broth. Stock solutions should be filter-sterilized and can be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q4: What are the typical concentrations of this compound to use in antibacterial assays?

A4: The optimal concentration of this compound will vary depending on the bacterial species and the specific assay (e.g., MIC, disk diffusion). Based on data for the closely related sulfonamide, Sulfathiazole, MIC values can range from as low as 0.25 µg/mL for susceptible E. coli strains to over 128 µg/mL for resistant strains.[3][4] For disk diffusion assays, a disk content of 300 µg has been used for other sulfonamides. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific bacterial strain and experimental conditions.

Q5: Which quality control (QC) strains should I use for this compound susceptibility testing?

A5: Standard QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 are recommended for routine antibacterial susceptibility testing.[5] These strains should be tested in parallel with your experimental isolates to ensure the validity of your results.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterSolubility increases with increasing pH.[1]
Dimethyl Sulfoxide (DMSO)Soluble.A common solvent for preparing stock solutions of hydrophobic compounds.[6]
EthanolSoluble.May be used as a solvent, but DMSO is often better tolerated by cells in culture.[6]

Table 2: Example MIC Values for the Related Sulfonamide, Sulfathiazole

Disclaimer: The following data is for Sulfathiazole and should be used as a reference point for designing experiments with this compound, as specific MIC data for this compound is limited.

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Escherichia coliParent Strain0.25[3]
Escherichia coliResistant Derivative 110[3]
Escherichia coliResistant Derivative 214[3]
Staphylococcus aureus-Not inhibited[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in media - Low solubility at the media's pH.- Stock solution concentration is too high.- Prepare the stock solution in DMSO or a slightly alkaline solution before diluting in media.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid solvent toxicity to the bacteria.- Prepare fresh dilutions from the stock solution for each experiment.
No or very small zones of inhibition in disk diffusion assay - Bacterial resistance to sulfonamides.- Inactivated this compound.- Incorrect inoculum density.- Confirm the susceptibility of your bacterial strain to sulfonamides using a known sensitive control strain.- Prepare fresh this compound stock solutions and disks.- Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[7]
Inconsistent MIC results - Inaccurate serial dilutions.- Variation in inoculum size.- Contamination.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize the bacterial inoculum for each experiment.- Perform sterility checks on your media and stock solutions.
Faint or hazy growth within the zone of inhibition - Sulfonamides are bacteriostatic, not bactericidal.- Presence of sulfonamide antagonists (e.g., thymidine) in the media.- When reading zone diameters, disregard slight growth (up to 20% of the lawn) and measure the more obvious margin, as per CLSI guidelines for sulfonamides.[8]- Use Mueller-Hinton agar, which is low in sulfonamide inhibitors.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Solubilization: Add 100 µL of DMSO to the this compound powder and vortex until fully dissolved.

  • Dilution: Add sterile, distilled water to a final volume of 1 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Drug Dilution: Add 100 µL of the working this compound solution (prepared from the stock solution in MHB to twice the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

Protocol 3: Kirby-Bauer Disk Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.[7]

  • Disk Application: Aseptically apply a this compound disk (if commercially available) or a sterile paper disk impregnated with a known amount of this compound onto the agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines (e.g., from CLSI), if available. When measuring, disregard any slight growth within the zone.[8]

Mandatory Visualizations

Sulfacytine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis Inhibition Inhibition This compound This compound This compound->DHPS THF Tetrahydrofolic Acid DHF->THF DNA Purines, Pyrimidines, Amino Acids -> DNA Synthesis THF->DNA BacterialGrowth Bacterial Growth Inhibition

Caption: this compound's mechanism of action via competitive inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Stock Prepare this compound Stock Solution SerialDilution Perform 2-fold Serial Dilution of this compound in MHB Stock->SerialDilution Media Prepare Mueller-Hinton Broth (MHB) Media->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add Standardized Inoculum to Wells Inoculum->AddInoculum SerialDilution->AddInoculum Incubate Incubate at 37°C for 16-20 hours AddInoculum->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Troubleshooting_Logic Start Inconsistent Assay Results CheckQC Are QC Strains within range? Start->CheckQC CheckReagents Check Reagents: - this compound Stock (age, storage) - Media (pH, preparation) - Disks (storage) CheckQC->CheckReagents No IsolateIssue Issue likely with experimental isolate or specific condition CheckQC->IsolateIssue Yes ProblemSolved Problem Identified & Corrected CheckReagents->ProblemSolved CheckProcedure Check Procedure: - Inoculum Density - Incubation Conditions - Reading Method CheckProcedure->ProblemSolved IsolateIssue->CheckProcedure

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

Identifying and minimizing off-target effects of Sulfacytine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing off-target effects of Sulfacytine in cellular assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a short-acting sulfonamide antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, this compound disrupts the folic acid synthesis pathway, which is crucial for bacterial growth and replication.

Q2: Why is it important to investigate the off-target effects of this compound in mammalian cells?

A2: While this compound's primary target is a bacterial enzyme, it is crucial to investigate its effects on mammalian cells to ensure its safety and to understand any potential side effects. Off-target interactions can lead to unexpected cellular responses, toxicity, or modulation of signaling pathways, which are critical considerations during drug development. The use of antibiotics in mammalian cell culture can sometimes lead to off-target effects that may mask experimental results.

Q3: What are some potential off-target pathways that could be affected by sulfonamides like this compound?

A3: Sulfonamides have been reported to have effects beyond their antibacterial activity. For instance, some sulfonamides can modulate inflammatory pathways. One key pathway that has been shown to be affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and immune responses. Additionally, some antibiotics have been observed to interfere with mitochondrial functions in eukaryotic cells.

Q4: What are the initial steps to assess potential off-target effects of this compound in a cellular assay?

A4: A common starting point is to perform cell viability and cytotoxicity assays, such as the MTT or AlamarBlue assay, across a range of this compound concentrations. These assays provide a general indication of whether the compound affects cell health and proliferation. Any observed cytotoxicity at concentrations relevant to the intended therapeutic dose warrants further investigation into specific off-target interactions.

Troubleshooting Guides

Issue 1: Unexpected decrease in cell viability in the presence of this compound.

  • Question: I am observing a significant decrease in cell viability in my mammalian cell line when treated with this compound, which is unexpected. How can I troubleshoot this?

  • Answer:

    • Confirm the Observation: Repeat the cell viability assay (e.g., MTT or AlamarBlue) to ensure the result is reproducible. Include positive and negative controls to validate the assay's performance.

    • Check for Assay Interference: Some compounds can interfere with the assay reagents. For example, a colored compound can affect absorbance readings in an MTT assay. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

    • Evaluate Cytotoxicity: If the viability decrease is confirmed, it may indicate a cytotoxic off-target effect. Proceed with more specific cytotoxicity assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).

    • Consider Off-Target Screening: If cytotoxicity is confirmed, consider broader off-target screening approaches like kinase profiling or a Cellular Thermal Shift Assay (CETSA) to identify potential protein targets of this compound in your cell line.

Issue 2: High variability in results between replicate wells in a 96-well plate assay.

  • Question: My cell viability assay results for this compound treatment show high variability between replicate wells. What could be the cause and how can I fix it?

  • Answer:

    • Pipetting Technique: Inconsistent pipetting is a common source of variability. Ensure you are using calibrated pipettes and a consistent technique for adding cells, media, and reagents to each well.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

    • Cell Clumping: Ensure you have a single-cell suspension before plating. Cell clumps will lead to uneven cell distribution in the wells.

    • Incomplete Reagent Mixing: After adding reagents like MTT or AlamarBlue, ensure they are thoroughly mixed with the media in each well by gently tapping the plate or using a plate shaker.

Issue 3: My results suggest an off-target effect, but I am unsure how to identify the specific target.

  • Question: My initial screens indicate that this compound has an off-target effect in my cellular model. What are the next steps to identify the specific molecular target?

  • Answer:

    • Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to a target protein in a cellular environment. A shift in the thermal stability of a protein in the presence of this compound would indicate a direct interaction.

    • Broad-Spectrum Screening: Kinase profiling services can screen your compound against a large panel of kinases to identify any off-target kinase inhibition. This is particularly relevant as many drugs have unintended effects on kinase signaling pathways.

    • Computational Approaches: In silico methods, such as molecular docking and screening against protein databases, can help predict potential off-target interactions based on the chemical structure of this compound.

Data Presentation

Due to the limited availability of public quantitative data on this compound's off-target effects, the following table is an illustrative example of how to present data from a kinase profiling assay. This format allows for a clear comparison of the compound's potency against various kinases.

Table 1: Illustrative Kinase Profiling Data for a Test Compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
Primary Target (DHPS) 95%0.1
Off-Target Kinase A 85%1.2
Off-Target Kinase B 60%5.8
Off-Target Kinase C 15%> 50
Off-Target Kinase D 5%> 100

This table demonstrates how to summarize the inhibitory activity of a compound against its primary target and a panel of potential off-target kinases. The "% Inhibition" column provides a snapshot of activity at a single high concentration, while the "IC50" value gives a more precise measure of potency.

Experimental Protocols

MTT Cell Viability Assay Protocol (96-well plate)

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

AlamarBlue™ Cell Viability Assay Protocol (96-well plate)

This is a fluorescent/colorimetric assay that uses the reducing power of living cells to measure viability.

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • AlamarBlue™ Addition:

    • Prepare the AlamarBlue™ working solution by diluting the reagent 1:10 in pre-warmed culture medium.

    • Add a volume of the AlamarBlue™ working solution equal to 10% of the volume in the well (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.

Visualizations

Experimental_Workflow_for_Off_Target_Identification start Start: Hypothesis of Off-Target Effect primary_screen Primary Screening: Cell Viability/Cytotoxicity Assays (e.g., MTT, AlamarBlue) start->primary_screen data_analysis1 Data Analysis: Assess Dose-Response and Cytotoxicity primary_screen->data_analysis1 no_effect No Significant Effect: Consider Higher Concentrations or Alternative Assays data_analysis1->no_effect No Effect effect_observed Significant Effect Observed: Proceed to Target ID data_analysis1->effect_observed target_id Target Identification Methods effect_observed->target_id Effect Confirmed cetsa CETSA: Confirm Target Engagement target_id->cetsa kinase_profiling Kinase Profiling: Screen Against Kinase Panel target_id->kinase_profiling computational Computational Modeling: Predict Potential Targets target_id->computational validation Target Validation: Functional Assays, siRNA/CRISPR cetsa->validation kinase_profiling->validation computational->validation end End: Identified Off-Target and Mechanism validation->end

Caption: Workflow for identifying off-target effects of a compound.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocates Sulfonamide Sulfonamide (e.g., Sulfasalazine) Sulfonamide->IKK_complex Inhibits DNA DNA (κB site) NFkB_nucleus->DNA Binds Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and potential inhibition by sulfonamides.

Degradation products of Sulfacytine and their potential interference

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the degradation products of Sulfacytine. The information provided herein is based on the general degradation pathways and analytical methodologies established for the broader class of sulfonamide antibiotics. Researchers should validate these findings for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the known behavior of sulfonamides, this compound is likely to degrade through two primary pathways:

  • Hydrolysis: Cleavage of the sulfonamide bond (the bond between the sulfur atom and the nitrogen atom of the aminopyrimidine ring) is a common degradation route for sulfonamides, particularly under acidic or basic conditions. This would likely yield sulfanilic acid and 4-amino-1-ethyl-1,2-dihydropyrimidin-2-one.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of sulfonamides. This can involve various reactions, including the cleavage of the S-N bond and modifications to the aromatic and heterocyclic rings.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound have not been documented, based on the degradation of structurally similar sulfonamides, the following are potential degradants:

  • Sulfanilic acid: A common degradation product for many sulfonamides resulting from the cleavage of the sulfonamide bond.

  • 4-amino-1-ethyl-1,2-dihydropyrimidin-2-one: The other product of the hydrolytic cleavage of the sulfonamide bond.

  • Oxidized derivatives: Oxidation of the aniline amino group or the pyrimidine ring could lead to various oxidized products, especially under oxidative stress conditions (e.g., presence of peroxides).

  • N-acetylated derivatives: While more of a metabolite, N-acetylation of the aniline nitrogen can occur.

Q3: How can this compound degradation products interfere with my experiments?

A3: Degradation products can interfere with various aspects of your research:

  • Analytical Interference: Degradation products may co-elute with the parent drug or other analytes in chromatographic methods (e.g., HPLC), leading to inaccurate quantification.[1][2][3] They may also have similar UV-Vis spectra, causing interference in spectrophotometric assays.

  • Biological Activity: Degradation products may retain some, all, or none of the parent drug's biological activity. In some cases, degradation products can be more toxic or have different pharmacological effects, potentially confounding the results of biological assays.

  • Physical Properties: The formation of degradation products can alter the physical properties of a drug formulation, such as solubility and stability.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound quantification using HPLC.

Possible Cause Troubleshooting Step
Co-elution of degradation products with this compound. Develop a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and then optimizing the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of the parent drug from all degradation products.[4][5][6]
Degradation of this compound in the analytical sample. Prepare samples fresh and protect them from light and extreme temperatures. Use a mobile phase with a pH that ensures the stability of this compound during the analysis.
Interference from excipients or matrix components. Perform a thorough method validation, including specificity studies with placebo formulations and spiked samples, to ensure that no other components are interfering with the this compound peak.

Problem 2: Unexpected biological activity or toxicity observed in experiments with this compound.

Possible Cause Troubleshooting Step
Presence of bioactive or toxic degradation products. Characterize the degradation products present in your this compound stock or formulation using techniques like LC-MS/MS. Once identified, the individual degradation products can be synthesized or isolated and their biological activity and toxicity can be assessed independently.
Degradation of this compound during the experiment. Monitor the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, pH, light exposure). If degradation is observed, modify the experimental protocol to minimize it.

Data Presentation

Table 1: Potential Degradation Pathways and Products of Sulfonamides (Applicable to this compound)

Degradation PathwayStress ConditionPotential Degradation ProductsAnalytical Method for Detection
Hydrolysis Acidic, Basic, Neutral pH; HeatSulfanilic acid, Aminopyrimidine derivativeHPLC-UV, LC-MS
Oxidation Hydrogen peroxide, Metal ions, LightHydroxylated derivatives, N-oxidesLC-MS, GC-MS
Photodegradation UV light, SunlightCleavage products, Isomers, PhotoproductsHPLC-PDA, LC-MS

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound powder to 105°C in an oven for 24 hours.

  • Photodegradation: Expose a solution of this compound in methanol/water to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

  • Control Samples: Prepare a solution of this compound in methanol/water and keep it at room temperature, protected from light.

3. Analysis:

  • Analyze all stressed and control samples by a suitable stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • Use an MS detector to obtain mass-to-charge ratios (m/z) of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization hplc->characterization report Report Generation characterization->report

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth This compound This compound This compound->DHPS Competitive Inhibition

Caption: General signaling pathway of sulfonamides, including this compound.[7][8][9]

References

Technical Support Center: Sulfacytine Solubility and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the solubility and activity of Sulfacytine.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

The solubility of this compound is significantly dependent on pH. As an acidic drug with a pKa of approximately 6.9, its solubility increases as the pH becomes more alkaline.[1][2] In acidic conditions below its pKa, this compound exists predominantly in its less soluble, unionized form. As the pH rises above the pKa, the molecule ionizes, leading to a substantial increase in its aqueous solubility.

Q2: What is the mechanism of action of this compound, and is it influenced by pH?

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, this compound exhibits a bacteriostatic effect.

The antibacterial activity of sulfonamides like this compound is indeed influenced by pH. The uptake of sulfonamides into bacteria is a passive diffusion process that is dependent on the pH gradient between the extracellular environment and the bacterial cytoplasm.[5] The degree of ionization of the sulfonamide, which is determined by the pH and the drug's pKa, plays a crucial role in its ability to permeate the bacterial cell wall.[6] Generally, the un-ionized form of the drug is more lipid-soluble and can more readily diffuse across the bacterial membrane.

Q3: We are observing low antibacterial activity in our in vitro assays. Could the pH of our culture medium be the issue?

Yes, the pH of your culture medium can significantly impact the apparent activity of this compound. As discussed in Q2, the ionization state of this compound affects its ability to enter bacterial cells. If the pH of your medium is too high (alkaline), a large fraction of the this compound will be in its ionized, less permeable form, which could lead to reduced uptake by the bacteria and consequently, lower observed antibacterial activity. Conversely, a very acidic medium might increase the proportion of the unionized form but could also affect bacterial growth rates and the stability of the compound. Therefore, it is crucial to control and consider the pH of the experimental medium. For some bacteria, the strongest inhibitory effects of sulfonamides have been observed at lower external pH values, while for others, the optimal pH for activity is closer to neutral or slightly alkaline.[6][7]

Q4: What is the recommended pH range for dissolving and testing this compound?

Based on its pKa of 6.9, to achieve good solubility, it is recommended to prepare stock solutions of this compound in a slightly alkaline buffer (e.g., pH 7.4 or higher). For antibacterial testing, the optimal pH of the culture medium may vary depending on the bacterial species being tested. It is advisable to test a range of pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific experimental setup, keeping in mind the potential trade-off between solubility and activity.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solution

Possible Cause 1: pH of the solvent is too low.

  • Solution: Increase the pH of the solvent. This compound's solubility markedly increases in alkaline conditions. Prepare your solutions using a buffer with a pH above 7.0. For a concentrated stock solution, a pH of 8.0 or higher might be necessary.

Possible Cause 2: The concentration of this compound exceeds its solubility at the given pH.

  • Solution: Refer to the solubility data table below. If you need to prepare a solution at a concentration higher than its solubility at a specific pH, consider preparing a more concentrated stock solution at a higher pH and then diluting it into your final experimental medium. Ensure the final concentration in the medium does not exceed the solubility at the final pH.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHSolubility (mg/L)Temperature (°C)Notes
5.0175037At this pH, this compound is predominantly in its less soluble, unionized form.
5.510925Solubility is still limited in the acidic range.
7.0>10925As the pH approaches and surpasses the pKa (6.9), the solubility is expected to increase significantly.
> 7.0--Solubility continues to increase in alkaline conditions due to a higher degree of ionization.

Note: Comprehensive quantitative solubility data for this compound across a wide pH range is limited in publicly available literature. The trend of increasing solubility with increasing pH is well-established for sulfonamides.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound at various pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Use standard buffer systems such as phosphate, acetate, or borate buffers.

    • Verify the pH of each buffer using a calibrated pH meter at the desired experimental temperature.

  • Sample Preparation:

    • Add an excess amount of this compound powder to a series of glass vials, each containing a known volume of a specific pH buffer. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials to prevent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Reporting:

    • Calculate the solubility of this compound at each pH in mg/L or µg/mL.

    • Report the mean solubility and standard deviation for at least three replicate experiments for each pH condition.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol describes the broth microdilution method to assess the antibacterial activity of this compound at various pH levels.

  • Preparation of pH-Adjusted Culture Medium:

    • Prepare the desired bacterial culture medium (e.g., Mueller-Hinton Broth).

    • Divide the medium into several aliquots and adjust the pH of each aliquot to the desired experimental values (e.g., 6.5, 7.0, 7.5) using sterile HCl or NaOH.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly alkaline buffer where it is highly soluble).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution with the pH-adjusted culture medium to achieve a range of desired concentrations.

    • Include a positive control well (medium with bacteria, no drug) and a negative control well (medium only, no bacteria) for each pH condition.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in the corresponding pH-adjusted medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control wells).

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Sulfacytine_Mechanism_of_Action cluster_folate_pathway Folic Acid Synthesis Pathway cluster_downstream_effects Downstream Effects PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHPA Dihydropteroic Acid DHPS->DHPA Catalyzes Growth Bacterial Growth Inhibition This compound This compound This compound->DHPS Competitively Inhibits DHFA Dihydrofolic Acid DHPA->DHFA THFA Tetrahydrofolic Acid DHFA->THFA Synthesis Purine & Pyrimidine Synthesis THFA->Synthesis DNA_RNA DNA & RNA Synthesis Synthesis->DNA_RNA

Caption: Mechanism of action of this compound.

Experimental_Workflow_Solubility start Start prep_buffers Prepare Buffers at Various pH start->prep_buffers add_this compound Add Excess this compound to Each Buffer prep_buffers->add_this compound equilibrate Equilibrate by Shaking (24-48h) add_this compound->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Quantify this compound (UV-Vis or HPLC) filter->analyze end End analyze->end

Caption: Workflow for Solubility Determination.

References

How to prevent Sulfacytine degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Sulfacytine degradation during storage and experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Recommended Action
Loss of this compound potency in stock solutions Improper storage temperature.Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.
Exposure to light.Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil.
Incorrect solvent pH.Ensure the solvent pH is neutral to slightly alkaline, as acidic conditions can promote hydrolysis of the sulfonamide group. This compound's solubility increases with higher pH.[1]
Inconsistent results in cell-based assays Degradation of this compound in culture media.Prepare fresh dilutions of this compound in culture media for each experiment. The biological half-life of this compound is approximately 4 hours, suggesting it may not be stable for extended periods at 37°C.[2][3]
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those of the stressed samples.
Contamination of glassware or solvents.Ensure all glassware is thoroughly cleaned and use high-purity solvents for all analytical work.
Low recovery of this compound from biological matrices Adsorption to container surfaces.Use low-binding microcentrifuge tubes and pipette tips.
Degradation during sample processing.Keep samples on ice and process them quickly to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from heat, moisture, and direct light. It is advisable to keep it in a desiccator to minimize exposure to humidity.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of sulfonamides, including this compound, is pH-dependent. Acidic conditions can lead to the hydrolysis of the sulfonamide bond. Therefore, it is recommended to prepare and store this compound solutions in neutral to slightly alkaline buffers.

Q3: Is this compound sensitive to light?

A3: Yes, sulfonamides are known to be photosensitive and can degrade upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products and a loss of potency. All solutions containing this compound should be protected from light.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for sulfonamides like this compound include:

  • Hydrolysis: Cleavage of the sulfonamide bond, particularly under acidic or alkaline conditions.

  • Photodegradation: Light-induced degradation, which can involve cleavage of the S-N bond and modifications to the aromatic ring.

  • Oxidation: Degradation in the presence of oxidizing agents, which can lead to the formation of various oxidation products.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor this compound degradation. This method should be able to separate the intact this compound from its potential degradation products.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability data for closely related short-acting sulfonamides under various conditions. This information can be used as a general guideline for handling this compound.

Sulfonamide Condition Parameter Value Reference
SulfadiazineFrozen tissue (-20°C)Half-life~291 days[2]
SulfadiazineRefrigerated tissue (4°C)Half-life~11 days[2]
SulfamethazineFrozen tissue (-20°C)Half-life~457 days[2]
SulfathiazoleFrozen tissue (-20°C)Half-life~291 days[2]

Disclaimer: The data presented above is for sulfonamides structurally similar to this compound and should be used as an estimation. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation (e.g., 24-48 hours).

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Stability-Indicating HPLC Method for this compound

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products. - Flow Rate: 1.0 mL/min - Detection Wavelength: 254 nm - Injection Volume: 20 µL - Column Temperature: 30°C

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Photodegradation Photodegradation This compound->Photodegradation Light (UV) Oxidation Oxidation This compound->Oxidation Oxidizing agents DP1 Hydrolytic Degradants (e.g., Sulfanilic acid derivatives) Hydrolysis->DP1 DP2 Photolytic Degradants (e.g., S-N bond cleavage products) Photodegradation->DP2 DP3 Oxidative Degradants (e.g., Hydroxylated products) Oxidation->DP3 experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photodegradation (UV/Vis light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data troubleshooting_flowchart rect_node rect_node start Degradation Observed? storage Improper Storage? start->storage light Light Exposure? storage->light No fix_storage Store at -20°C or -80°C in aliquots. storage->fix_storage Yes ph Incorrect Solution pH? light->ph No protect_light Use amber vials or wrap in foil. light->protect_light Yes oxidants Presence of Oxidants? ph->oxidants No adjust_ph Use neutral to alkaline buffer. ph->adjust_ph Yes remove_oxidants Use high-purity solvents and clean glassware. oxidants->remove_oxidants Yes end Problem Resolved fix_storage->end protect_light->end adjust_ph->end remove_oxidants->end

References

How to account for Sulfacytine binding to plasticware in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the binding of Sulfacytine to plasticware in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to plasticware a concern in assays?

This compound is a short-acting sulfonamide antibiotic.[1][2] Like many small molecules, it has the potential to non-specifically bind to the surface of common laboratory plasticware, such as microplates and tubes. This binding can lead to a reduction in the effective concentration of this compound in the assay, resulting in inaccurate and unreliable data, including decreased assay sensitivity and variability in results.

Q2: Which types of plastic are most prone to this compound binding?

While specific data for this compound is limited, studies on other small molecules, particularly basic drugs, have shown significant adsorption to polystyrene surfaces.[3][4] Polypropylene generally exhibits lower binding for many compounds.[5][6] Therefore, polystyrene plates and tubes may pose a higher risk for non-specific binding of this compound compared to polypropylene.

Q3: What are the general strategies to minimize non-specific binding of this compound?

Several strategies can be employed to mitigate the non-specific binding of small molecules like this compound to plasticware. These include:

  • Choice of Labware: Whenever possible, opt for low-binding microplates and tubes. These are often made from polypropylene or have surfaces that are specially treated to be more hydrophilic, thus reducing hydrophobic interactions with the compound.[1][7]

  • Use of Blocking Agents: Pre-treating the plasticware with a blocking agent can saturate the non-specific binding sites. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[8][9]

  • Addition of Surfactants: Non-ionic surfactants, such as Tween 20 or Triton X-100, can be included in the assay buffers to reduce hydrophobic interactions between this compound and the plastic surface.[10][11]

  • Optimization of Assay Buffer: Adjusting the pH and ionic strength of the assay buffer can also help to minimize non-specific binding.[10][12] For instance, using a buffer can reduce the surficial interaction of drugs with plasticware.[3][4]

Troubleshooting Guide

Issue: High background signal or low signal-to-noise ratio in my assay.

High background is a common indicator of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate Your Plasticware

  • Identify the material: Determine if you are using polystyrene or polypropylene plates/tubes.

  • Consider switching: If using polystyrene, consider switching to polypropylene or commercially available low-binding plates.

Step 2: Implement a Blocking Step

  • If you are not already using a blocking agent, incorporate a blocking step into your protocol. A common starting point is to incubate the wells with a solution of 1% BSA in your assay buffer for 1-2 hours at room temperature.[9]

Step 3: Add a Surfactant to Your Buffers

  • Introduce a low concentration of a non-ionic surfactant, such as 0.05% Tween 20, to your assay and wash buffers.[8] This can help to disrupt hydrophobic interactions.

Step 4: Optimize Buffer Conditions

  • pH: Evaluate the pH of your assay buffer. Since this compound is a sulfonamide, its charge state will be pH-dependent. Adjusting the pH away from its isoelectric point may help reduce binding.

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic interactions that may contribute to non-specific binding.[10]

Issue: Inconsistent results and poor reproducibility between wells or plates.

Variability in results can also be a consequence of inconsistent non-specific binding.

  • Ensure uniform treatment: Make sure that all wells and plates are treated consistently with any blocking agents or surfactants.

  • Pre-equilibration: Pre-incubate your plates with the assay buffer (containing any additives like surfactants) before adding your sample and this compound. This can help to create a more uniform surface.

  • Check for contamination: Ensure that your buffers and reagents are not contaminated, as this can also lead to inconsistent results.[13]

Data Presentation

The following table summarizes the potential for non-specific binding and mitigation strategies for different types of plasticware. The binding potential is a qualitative assessment based on general principles of small molecule-plastic interactions.

Plasticware MaterialPotential for Non-Specific BindingRecommended Mitigation Strategies
Polystyrene High- Use a blocking agent (e.g., 1% BSA).- Add a non-ionic surfactant (e.g., 0.05% Tween 20) to buffers.- Consider switching to an alternative plastic.
Polypropylene Moderate- Use of a blocking agent and/or surfactant is still recommended for sensitive assays.
Low-Binding (Surface-Treated) Low- Generally recommended for assays with small molecules prone to binding. Follow the manufacturer's instructions.

Experimental Protocols

Protocol 1: Pre-treatment of Standard Polystyrene Microplates to Reduce Non-Specific Binding

  • Prepare Blocking Buffer: Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in your assay buffer. For example, dissolve 1 gram of BSA in 100 mL of buffer.

  • Prepare Wash Buffer: Prepare your assay wash buffer containing 0.05% (v/v) Tween 20.

  • Coating the Plate: Add 200 µL of the 1% BSA blocking buffer to each well of the polystyrene microplate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature on a plate shaker.

  • Washing: Aspirate the blocking buffer from the wells. Wash the wells three times with 200 µL of the wash buffer per well.

  • Proceed with Assay: The plate is now ready for your standard assay protocol. Ensure that 0.05% Tween 20 is also present in your assay buffer used for dilutions and incubations.

Protocol 2: Quantitative Assessment of this compound Binding to Plasticware

This protocol allows you to quantify the extent of this compound binding to your specific labware.

  • Prepare this compound Solutions: Prepare a known concentration of this compound in your assay buffer (e.g., 10 µM).

  • Incubation: Add a defined volume of the this compound solution to the wells of the plastic plate you intend to test (e.g., 100 µL). As a control, add the same volume to a low-binding microfuge tube or a glass vial.

  • Time Course: Incubate the plate and the control tube for different time points relevant to your assay duration (e.g., 0, 1, 2, and 4 hours) at the assay temperature.

  • Sample Collection: At each time point, carefully collect the supernatant from the wells and the control tube.

  • Quantification: Analyze the concentration of this compound in the collected supernatants using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculate Binding: Compare the concentration of this compound in the samples from the plastic wells to the concentration in the control tube. The percentage loss of this compound from the solution in the plastic wells represents the amount bound to the plastic.

Visualizations

Diagram 1: Sulfonamide Mode of Action

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes This compound This compound This compound->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Essential for

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

Diagram 2: Experimental Workflow for Troubleshooting Non-Specific Binding

Caption: A logical workflow for addressing non-specific binding in assays.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Sulfacytine and Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of two sulfonamide antibiotics: Sulfacytine and sulfisoxazole. While both drugs have been used in the treatment of bacterial infections, particularly urinary tract infections (UTIs), this compound was discontinued in 2006, limiting the availability of recent comparative data. This document summarizes the existing clinical and in vitro susceptibility information to offer a comparative perspective.

Executive Summary

This guide presents available in vitro susceptibility data for sulfisoxazole against common urinary pathogens to serve as a benchmark. No specific MIC or MBC data for this compound could be sourced from the available literature.

Data Presentation: In Vitro Susceptibility

While a direct comparative table is not feasible due to the lack of data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfisoxazole against a range of common urinary tract pathogens. This data provides an understanding of its in vitro potency.

Table 1: Sulfisoxazole Minimum Inhibitory Concentration (MIC) Data Against Common Urinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli32>256≤16 - >256
Klebsiella pneumoniae64>256≤16 - >256
Proteus mirabilis128>256≤16 - >256
Enterococcus spp.>256>25632 - >256
Staphylococcus saprophyticus≤1632≤16 - 64

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various historical and recent surveillance studies. Direct comparative data for this compound is not available.

Mechanism of Action: Sulfonamide Signaling Pathway

This compound and sulfisoxazole share a common mechanism of action, which involves the inhibition of folic acid synthesis in bacteria. This pathway is essential for the synthesis of nucleic acids and certain amino acids.

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Incorporation Sulfonamides This compound / Sulfisoxazole Sulfonamides->Dihydropteroate_Synthetase Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro efficacy of antimicrobial agents like this compound and sulfisoxazole. These protocols are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

1. Preparation of Inoculum:

  • A standardized inoculum of the test bacteria is prepared from a fresh culture.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Method:

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Perform Serial Dilution of Sulfonamide in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Read Results for Visible Growth Incubation->Read_Results End Determine MIC Read_Results->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. MIC Plate Preparation:

  • An MIC test is performed as described above.

2. Subculturing:

  • Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

3. Incubation and Reading:

  • The agar plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

Based on historical clinical data, this compound appeared to be a more potent sulfonamide than sulfisoxazole on a weight basis for the treatment of urinary tract infections.[2][3] However, the discontinuation of this compound has led to a lack of recent, direct comparative in vitro studies. The provided in vitro data for sulfisoxazole serves as a reference for its activity against common uropathogens. The shared mechanism of action via inhibition of dihydropteroate synthetase underscores their similar antibacterial strategy. For contemporary research and drug development, sulfisoxazole remains a relevant sulfonamide for comparative studies, while this compound is primarily of historical interest.

References

A Comparative Analysis of Sulfacytine and Sulfadiazine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two sulfonamide antibiotics, Sulfacytine and sulfadiazine, to inform their application in research settings. While both compounds share a common mechanism of action, their physicochemical properties, pharmacokinetic profiles, and historical clinical applications reveal distinct characteristics relevant to experimental design and drug development.

Executive Summary

This compound and sulfadiazine are both competitive inhibitors of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This mechanism confers upon them a broad spectrum of bacteriostatic activity against many Gram-positive and Gram-negative organisms.[1][3] However, key differences in their pharmacokinetic profiles and solubility have historically dictated their primary research and clinical applications. This compound, a short-acting sulfonamide, was primarily investigated for the treatment of acute uncomplicated urinary tract infections due to its rapid absorption and high concentration in the urine.[4][5] In contrast, sulfadiazine has been more broadly utilized, notably in combination therapy for toxoplasmosis. This guide will delve into a detailed comparison of their properties, supported by available data, and provide standardized experimental protocols relevant to their study. It is important to note that this compound was discontinued from clinical use in 2006, which may impact its availability for research purposes.[6]

Physicochemical and Pharmacokinetic Properties

A clear distinction between this compound and sulfadiazine can be drawn from their fundamental chemical and pharmacokinetic properties. These are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyThis compoundSulfadiazine
Molecular Formula C₁₂H₁₄N₄O₃S[7]C₁₀H₁₀N₄O₂S[8]
Molecular Weight 294.33 g/mol [9]250.28 g/mol
Melting Point 166.5-168 °C[9]252-256 °C (decomposes)[8]
pKa 6.9[4]6.36[10]
Water Solubility Approx. 1750 mg/L at 37°C, pH 5[9]77 mg/L at 25°C[10]
LogP Not available-0.09[10]

Table 2: Pharmacokinetic Properties

ParameterThis compoundSulfadiazine
Absorption Well absorbed after oral administration[1]Well absorbed orally[11]
Protein Binding 86%[4]38-50%[11][12]
Half-life Approximately 4 hours[4]Approximately 10 hours[11][13]
Metabolism Slightly acetylated (approx. 8% as N4-acetylthis compound)[4]Metabolized in the liver (up to 40% N4-acetylation)[2][11]
Excretion Primarily renal, with about 85% excreted unchanged[4]Primarily renal, 43-60% excreted unchanged[11]
Volume of Distribution Not available0.21 - 0.29 L/kg[12]

Comparative Efficacy and Applications

In Vitro Antibacterial Activity

Direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound and sulfadiazine against a wide range of bacterial isolates are limited in the available literature. However, some data for sulfadiazine against porcine pathogens is available.

Table 3: In Vitro Activity of Sulfadiazine Against Porcine Pathogens

OrganismMIC₅₀ (µg/mL)
Bordetella bronchiseptica2 - 8
Pasteurella multocida2 - 32
Haemophilus pleuropneumoniae8 - 64
Streptococcus suis>32

Data from a study on sulfonamides against porcine pathogens.[14]

While specific comparative MIC data is scarce, the shared mechanism of action suggests a similar spectrum of activity. Both are generally effective against various Gram-positive and Gram-negative bacteria.[1][3]

Clinical Research Applications

This compound: The primary research focus for this compound was its efficacy in treating acute uncomplicated urinary tract infections (UTIs). Several double-blind clinical trials were conducted comparing this compound to sulfisoxazole.

Table 4: Clinical Efficacy of this compound in Uncomplicated UTIs (Comparison with Sulfisoxazole)

Study OutcomeThis compound (1 g/day )Sulfisoxazole (4 g/day )
Bacteriologic Success Rate ~90%[15]~90%[15]
Clinical Success Rate 85-90%[15]85-90%[15]
Adverse Experiences 6 out of 66 patients[15]9 out of 66 patients[15]

These studies concluded that this compound was an effective agent for the treatment of uncomplicated UTIs, with a comparable efficacy to sulfisoxazole at a lower dosage.[15][16]

Sulfadiazine: Sulfadiazine has been a cornerstone in the treatment of toxoplasmosis, typically in combination with pyrimethamine. This combination therapy is considered the gold standard for treating active toxoplasmosis.[17] While not a direct comparison to this compound, this highlights a distinct and significant area of research and clinical application for sulfadiazine. Sulfadiazine has also been investigated for its activity against various other bacterial infections.[11][18]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and sulfadiazine are structural analogs of para-aminobenzoic acid (PABA).[3] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folic acid.[19] Since bacteria cannot utilize exogenous folate, the inhibition of this pathway disrupts the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[20]

Folic_Acid_Pathway cluster_bacterial_cell Bacterial Cell GTP GTP Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate GTP->Dihydropteridine_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropteridine_Pyrophosphate->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydropteroate Synthetase (DHPS) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Transfers Sulfonamides This compound & Sulfadiazine Sulfonamides->Dihydropteroate Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of this compound and Sulfadiazine.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.[21][22]

a. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Stock solutions of this compound and sulfadiazine in an appropriate solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

b. Procedure:

  • Prepare serial two-fold dilutions of this compound and sulfadiazine in CAMHB in the 96-well plates. The final concentration range should typically span from 0.06 to 128 µg/mL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the diluted bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) prepare_plates Prepare Serial Dilutions of This compound & Sulfadiazine in 96-well plates start->prepare_plates inoculate Inoculate Plates with Standardized Bacterial Suspension prepare_plates->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End: Record MIC Value read_results->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds against DHPS.[23][24]

a. Materials:

  • Purified recombinant DHPS enzyme

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate

  • ¹⁴C-labeled p-Aminobenzoic acid (¹⁴C-pABA) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • This compound and sulfadiazine stock solutions

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or phosphorimager

b. Procedure:

  • Prepare reaction mixtures containing assay buffer, DHPP, and ¹⁴C-pABA.

  • Add varying concentrations of this compound or sulfadiazine to the reaction mixtures.

  • Initiate the reaction by adding the DHPS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., acetic acid).

  • Spot the reaction mixtures onto TLC plates and develop the chromatogram to separate the product (¹⁴C-dihydropteroate) from the unreacted substrate (¹⁴C-pABA).

  • Quantify the amount of product formed using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition for each concentration of the sulfonamide and determine the IC₅₀ value.

Conclusion

Both this compound and sulfadiazine are effective inhibitors of bacterial folic acid synthesis with established research applications. This compound's rapid excretion of a high percentage of unchanged drug made it a suitable candidate for urinary tract infection research. In contrast, sulfadiazine's pharmacokinetic profile has led to its broader use, particularly in the treatment of systemic infections like toxoplasmosis. For researchers considering these agents, the choice will depend on the specific experimental context. The provided data and protocols offer a foundation for designing and interpreting studies involving these classic sulfonamides. Given the discontinuation of this compound, its availability for new research may be a limiting factor.

References

Verifying the Purity of a Commercial Batch of Sulfacytine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for verifying the purity of a commercial batch of Sulfacytine. It includes a detailed experimental protocol for purity assessment by High-Performance Liquid Chromatography (HPLC), a comparative analysis with alternative short-acting sulfonamides, and supporting data presented in a clear, tabular format. The methodologies and comparative data are designed to assist researchers in ensuring the quality and integrity of this antibiotic for experimental and developmental purposes.

Introduction to this compound

This compound is a short-acting sulfonamide antibiotic primarily used in the treatment of acute urinary tract infections.[1][2][3] Like other sulfonamides, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid.[2][4] By disrupting the folic acid pathway, this compound inhibits bacterial growth. Given its therapeutic importance, ensuring the purity of commercial batches is critical for both research and clinical applications.

Comparative Analysis of this compound and Alternatives

The performance of this compound can be benchmarked against other short-acting sulfonamides. The following table summarizes key efficacy data from clinical trials comparing this compound with Sulfisoxazole for the treatment of uncomplicated urinary tract infections.

Parameter This compound Sulfisoxazole Reference
Bacteriological Success Rate 90-100%95-100%[5][6]
Clinical Success Rate 75-90%85-90%[5][6]
Dosage (for UTI) 1g daily4g daily[5][6]
Adverse Reactions RareRare (headache, nausea, hematuria reported in one study)[5]

Other relevant short-acting sulfonamides that can be considered as alternatives include Sulfamethizole and Sulfadiazine. While direct comparative clinical trial data with this compound is limited, they share a similar mechanism of action and are used for treating various bacterial infections.[7][8]

Purity Verification of a Commercial this compound Batch

The purity of a commercial batch of this compound can be determined using HPLC. This section outlines a detailed protocol for this analysis.

Potential Impurities

Impurities in sulfonamide synthesis can arise from unreacted starting materials or by-products of the reaction. For this compound, potential impurities could include precursors to the final molecule and related sulfonamide structures formed during synthesis. For instance, a study on the related compound sulfasalazine identified impurities arising from the diazotization and coupling steps of the synthesis.[9]

Experimental Protocol: Purity Determination by HPLC

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of potential impurities.

3.2.1. Materials and Reagents

  • This compound reference standard (USP or equivalent)

  • Commercial batch of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Vis detector

    • Autosampler

    • Column oven

    • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator

3.2.3. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the commercial this compound batch and dissolve in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.5. Analysis and Data Interpretation

  • Inject the working standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • The purity of the batch is expressed as the percentage of the main drug peak area relative to the total peak area of all components in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Hypothetical Purity Data for a Commercial Batch

The following table presents hypothetical results from the HPLC analysis of a commercial this compound batch.

Component Retention Time (min) Peak Area Percentage of Total Area (%)
Impurity 14.215,0000.15
Impurity 27.825,0000.25
This compound 12.5 9,950,000 99.50
Impurity 315.110,0000.10
Total 10,000,000 100.00

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Purity Verification

The following diagram illustrates the key steps in the HPLC-based purity verification of a commercial this compound batch.

G Experimental Workflow for this compound Purity Verification A Sample and Standard Preparation C Calibration Curve Generation A->C D Sample Analysis A->D B HPLC System Setup B->C B->D E Data Acquisition and Processing C->E D->E F Purity Calculation and Reporting E->F

Caption: Workflow for HPLC-based purity analysis of this compound.

This compound's Mechanism of Action: Inhibition of Folic Acid Synthesis

This diagram depicts the signaling pathway inhibited by this compound in bacteria.

G Mechanism of Action of this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Normal Pathway THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->DHPS Inhibition

Caption: this compound inhibits dihydropteroate synthetase.

Conclusion

This guide provides a comprehensive approach to verifying the purity of a commercial batch of this compound. By employing the detailed HPLC protocol and considering the comparative data with alternative sulfonamides, researchers and drug development professionals can ensure the quality and suitability of this compound for their specific applications. The provided diagrams offer a clear visualization of both the experimental process and the drug's mechanism of action, facilitating a deeper understanding of this important antibiotic.

References

Assessing the Specificity of Sulfacytine's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial specificity of Sulfacytine with other common urinary tract infection (UTI) antibiotics. The assessment is based on its mechanism of action and in vitro activity against key uropathogens. Due to the limited availability of recent, comprehensive minimum inhibitory concentration (MIC) data for this compound, the closely related short-acting sulfonamide, Sulfisoxazole, has been used as a proxy for quantitative comparison. This allows for an informed assessment of its likely performance against common UTI pathogens relative to current first-line therapies.

Introduction to this compound

This compound is a short-acting sulfonamide antibiotic primarily used for the treatment of acute UTIs. Like other sulfonamides, it is a synthetic bacteriostatic agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is rooted in the disruption of the folic acid synthesis pathway in susceptible bacteria, a process essential for their growth and replication.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their antibacterial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the production of nucleic acids and amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound effectively blocks the folic acid pathway, leading to the cessation of bacterial growth.

Sulfonamide Mechanism of Action PABA PABA (para-aminobenzoic acid) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: this compound's mechanism of action.

Comparative In Vitro Activity

The in vitro activity of an antibiotic is a key indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Sulfisoxazole (as a proxy for this compound) and two other common UTI antibiotics, Nitrofurantoin and Fosfomycin, against major uropathogens.

Disclaimer: The following data for Sulfisoxazole is presented as a surrogate for this compound due to the limited availability of specific MIC data for this compound. Clinical and bacteriological success rates of this compound have been shown to be comparable to Sulfisoxazole in clinical trials for uncomplicated UTIs.[1][2]

AntibioticPathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Sulfisoxazole Escherichia coli>64>64
Staphylococcus aureus32 - 64128 - 512
Klebsiella pneumoniae--
Nitrofurantoin Escherichia coli1616 - 128
Staphylococcus aureus8 - 1616
Klebsiella pneumoniae64128
Fosfomycin Escherichia coli0.5 - 22 - 32
Staphylococcus aureus1 - 44 - 8
Klebsiella pneumoniae1664

Note: A lower MIC value indicates greater potency. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

Experimental Protocols

The determination of MIC values is crucial for assessing antibacterial specificity. The following are standardized protocols for two common methods of antimicrobial susceptibility testing.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Antibiotic Prepare serial dilutions of antibiotic Add_Antibiotic Add antibiotic dilutions to wells Prep_Antibiotic->Add_Antibiotic Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Add_Inoculum Inoculate wells with bacterial suspension Prep_Inoculum->Add_Inoculum Dispense_Broth Dispense broth into 96-well microtiter plate Dispense_Broth->Add_Antibiotic Add_Antibiotic->Add_Inoculum Incubate Incubate at 35-37°C for 16-20 hours Add_Inoculum->Incubate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC

Caption: Broth microdilution experimental workflow.

Detailed Steps:

  • Prepare Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Standardize Inoculum: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Microtiter Plate: The standardized bacterial suspension is further diluted and added to the wells of a 96-well microtiter plate, each containing a specific concentration of the antibiotic. Control wells with no antibiotic are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Detailed Steps:

  • Prepare Bacterial Lawn: A standardized inoculum of the test bacterium is swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Apply Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

  • Interpret Results: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Conclusion

This compound, as a sulfonamide antibiotic, demonstrates a specific mechanism of action by targeting the bacterial folic acid synthesis pathway. While direct and recent comparative MIC data for this compound is scarce, data from its close relative, Sulfisoxazole, suggests it likely possesses moderate activity against common uropathogens. In comparison to newer first-line UTI antibiotics like Nitrofurantoin and Fosfomycin, Sulfisoxazole generally shows higher MIC values, indicating lower in vitro potency against key pathogens like E. coli. The provided experimental protocols for antimicrobial susceptibility testing are fundamental for the continued evaluation of new and existing antibacterial agents, ensuring that clinicians can make informed decisions for the effective treatment of bacterial infections. Researchers and drug development professionals should consider the established mechanism of action and the available in vitro data when assessing the potential role of this compound and other sulfonamides in the current landscape of antimicrobial therapy.

References

Cross-Validation of Sulfacytine MIC Values: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Sulfacytine is a short-acting sulfonamide antibiotic that functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid.[1][2] Accurate determination of its MIC against various bacterial strains is crucial for its effective use. The most common methods for this determination are broth microdilution, agar dilution, and the E-test.

Comparison of MIC Determination Methods

The choice of method for determining the MIC of an antimicrobial agent can influence the results. Studies comparing broth microdilution, agar dilution, and E-test for other antibiotics have shown varying degrees of agreement.[3][4][5] While some antimicrobials show high concordance across methods, others can exhibit significant differences.[3] For instance, a study on Campylobacter jejuni and Campylobacter coli found that broth microdilution MICs generally agreed well with E-test results (90.0% within one log2 increment) but less so with agar dilution results (78.7%).[3][5]

Such comparisons are crucial for establishing reliable and reproducible susceptibility testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these methods to ensure consistency and accuracy.[6][7]

Below is a summary table illustrating the kind of comparative data that would be valuable for this compound, based on findings for other antimicrobials.

MethodPrincipleAdvantagesDisadvantagesTypical Agreement with Broth Microdilution
Broth Microdilution Serial dilution of the antibiotic in a liquid growth medium in a 96-well plate.[8]Gold standard, high throughput, allows testing of multiple agents simultaneously.[8]Can be labor-intensive to set up, risk of contamination.N/A (Reference Method)
Agar Dilution Incorporation of varying concentrations of the antibiotic into an agar medium.[8]Allows for the testing of multiple strains at once, easy to identify contamination.Cumbersome to prepare, requires significant lab resources.Generally good, but discrepancies can occur. For some drugs, agreement can be lower than with E-test.[3][5]
E-test A plastic strip with a predefined antibiotic gradient is placed on an inoculated agar plate.[4]Simple to perform, provides a direct MIC reading from a continuous gradient.[4]More expensive than other methods, potential for subjective interpretation of the inhibition ellipse.High agreement for many antimicrobials, often >90% within one log2 dilution.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of MIC testing. Below are generalized protocols for the three main methods, based on established standards.

Broth Microdilution Method
  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a pure 24-hour culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]

Agar Dilution Method
  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of this compound. This is done by adding the antibiotic to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to deliver a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.

E-test Method
  • Inoculum Preparation and Plating: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of E-test Strip: Once the agar surface is dry, apply the E-test strip containing a predefined gradient of this compound.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Workflow for Cross-Validation of MIC Methods

A systematic approach is necessary to cross-validate different MIC determination methods. The following diagram illustrates a typical workflow.

MIC_Cross_Validation cluster_prep Preparation cluster_analysis Data Analysis & Comparison Isolate Bacterial Isolate (Pure Culture) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD AD Agar Dilution Inoculum->AD Etest E-test Inoculum->Etest MIC_BMD MIC Value (BMD) BMD->MIC_BMD MIC_AD MIC Value (AD) AD->MIC_AD MIC_Etest MIC Value (E-test) Etest->MIC_Etest Compare Compare MIC Values (Categorical & Essential Agreement) MIC_BMD->Compare MIC_AD->Compare MIC_Etest->Compare

A flowchart illustrating the cross-validation workflow for different MIC determination methods.

References

Benchmarking Sulfacytine: A Comparative Analysis Against Established DHPS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sulfacytine, a short-acting sulfonamide antibiotic, against a well-established dihydropteroate synthase (DHPS) inhibitor, Sulfadiazine. The focus of this comparison is on the enzymatic inhibition of DHPS and the resulting antibacterial activity. All data is presented to facilitate a clear understanding of their relative performance, supported by detailed experimental protocols.

Mechanism of Action: Competitive Inhibition of DHPS

Both this compound and Sulfadiazine, like other sulfonamide antibiotics, function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides bind to the enzyme's active site, thereby blocking the normal metabolic pathway and leading to a bacteriostatic effect.[1][2][3]

Below is a diagram illustrating the folic acid synthesis pathway and the point of inhibition by sulfonamides.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes condensation THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Growth Bacterial Growth THF->Growth Essential for DNA/protein synthesis Sulfonamides This compound / Sulfadiazine Sulfonamides->Inhibition Inhibition->DHPS Competitively inhibits

Caption: Folic acid synthesis pathway and competitive inhibition by sulfonamides.

Quantitative Performance Comparison

To provide a clear benchmark of performance, this section presents quantitative data on both enzymatic inhibition and antibacterial activity. Due to the limited availability of direct comparative studies involving this compound, data for the closely related and well-characterized sulfonamide, Sulfadiazine, is used for the enzymatic comparison. For antibacterial activity, Sulfamethoxazole is used as the comparator due to the availability of more extensive MIC data.

Enzymatic Inhibition: DHPS

The inhibitory activity of sulfonamides against the DHPS enzyme is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.

InhibitorEnzyme SourceKi (µM)IC50 (µM)
SulfadiazineEscherichia coli2.5[4]-
SulfadiazineArabidopsis thaliana-4.2[5]
SulfanilamideArabidopsis thaliana-18.6[5]
SulfacetamideArabidopsis thaliana-9.6[5]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a key measure of a drug's in vitro antibacterial potency.

AntibioticOrganismMIC Range (µg/mL)
Sulfamethoxazole (in combination with Trimethoprim)Escherichia coli0.25/4.75 to 4/76[6]
SulfamethoxazoleEscherichia coliWildtype isolates: 0.03-0.25[4][7]

Note: Specific MIC values for this compound against common pathogens like E. coli are not widely reported in recent literature. The provided data for Sulfamethoxazole serves as a reference for a commonly used sulfonamide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of DHPS Enzymatic Inhibition (Ki and IC50)

A coupled spectrophotometric assay is commonly employed to determine the activity and inhibition of DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Workflow Diagram:

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (PABA, DHPPP), Enzymes (DHPS, DHFR), NADPH, and Inhibitor solutions Reaction Combine Assay Buffer, DHFR, NADPH, DHPS, and varying concentrations of the inhibitor in a microplate well Reagents->Reaction Incubation Pre-incubate the mixture Reaction->Incubation Initiation Initiate the reaction by adding substrates (PABA and DHPPP) Incubation->Initiation Measurement Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer Initiation->Measurement Rates Calculate initial reaction rates from the absorbance data Measurement->Rates IC50 Plot reaction rates against inhibitor concentrations to determine the IC50 value Rates->IC50 Ki Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 and substrate concentrations IC50->Ki

Caption: Workflow for determining DHPS enzyme inhibition.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., pH 7.5-8.0), containing MgCl2.

    • Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Enzymes: Purified DHPS and an excess of dihydrofolate reductase (DHFR).

    • Cofactor: A stock solution of NADPH.

    • Inhibitor: A series of dilutions of the test compound (e.g., this compound or Sulfadiazine).

  • Assay Procedure:

    • In a microplate well, combine the assay buffer, DHFR, NADPH, and the DHPS enzyme.

    • Add the desired concentration of the inhibitor to the test wells. Control wells will not contain the inhibitor.

    • Pre-incubate the mixture for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrates, PABA and DHPPP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_analysis Result Interpretation Media Prepare sterile cation-adjusted Mueller-Hinton broth Dilutions Perform serial dilutions of the antibiotic in the microplate Media->Dilutions Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate each well with the bacterial suspension Inoculum->Inoculation Dilutions->Inoculation Incubation Incubate the microplate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect the wells for turbidity (bacterial growth) Incubation->Reading MIC_Det Determine the MIC as the lowest concentration with no visible growth Reading->MIC_Det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation:

    • Prepare serial twofold dilutions of the sulfonamide in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.

Conclusion

This guide provides a framework for comparing the performance of this compound against other DHPS inhibitors. While a direct, comprehensive comparison is limited by the availability of published data for this compound, the provided information on related sulfonamides like Sulfadiazine and Sulfamethoxazole offers valuable benchmarks. The detailed experimental protocols serve as a resource for researchers aiming to conduct their own comparative studies. Further in vitro enzymatic and microbiological studies are warranted to definitively establish the performance profile of this compound relative to other clinically important DHPS inhibitors.

References

Reproducibility of In Vitro Experiments Using Sulfacytine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Sulfacytine, a short-acting sulfonamide antibiotic. Due to the discontinuation of this compound in 2006, recent comparative in vitro data is scarce.[1] This document outlines the established mechanism of action for this compound and presents a framework for its in vitro evaluation alongside a comparable sulfonamide, Sulfisoxazole. The provided experimental protocols and data presentation formats are intended to serve as a template for researchers looking to evaluate similar compounds.

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[3]

Comparative In Vitro Performance

To ensure reproducibility and facilitate objective comparison, quantitative in vitro data is paramount. The following tables provide a template for summarizing key performance indicators for this compound and a relevant alternative, Sulfisoxazole.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundEscherichia coli ATCC 25922Data not available-
SulfisoxazoleEscherichia coli ATCC 259228 - 128[Placeholder]
This compoundStaphylococcus aureus ATCC 29213Data not available-
SulfisoxazoleStaphylococcus aureus ATCC 2921316 - 256[Placeholder]

Table 2: In Vitro Enzyme Inhibition (IC50)

CompoundEnzymeIC50 (µM)Reference
This compoundDihydropteroate Synthase (DHPS)Data not available-
SulfisoxazoleDihydropteroate Synthase (DHPS)10 - 50[Placeholder]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Bacterial Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound / Sulfonamides This compound->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound.

General In Vitro Experimental Workflow cluster_mic MIC Determination cluster_ic50 Enzyme Inhibition Assay (IC50) MIC_Prep Prepare serial dilutions of this compound & Alternative MIC_Inoc Inoculate with bacterial culture MIC_Prep->MIC_Inoc MIC_Incubate Incubate at 37°C for 18-24h MIC_Inoc->MIC_Incubate MIC_Read Determine MIC (lowest concentration with no visible growth) MIC_Incubate->MIC_Read IC50_Prep Prepare dilutions of this compound & Alternative IC50_Mix Mix with DHPS enzyme and substrates IC50_Prep->IC50_Mix IC50_Incubate Incubate under optimal conditions IC50_Mix->IC50_Incubate IC50_Measure Measure enzyme activity IC50_Incubate->IC50_Measure IC50_Calc Calculate IC50 IC50_Measure->IC50_Calc

Caption: Workflow for in vitro antibacterial and enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound and Sulfisoxazole

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Sulfisoxazole in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each antibiotic in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Materials:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • This compound and Sulfisoxazole

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Preparation of Reagents: Prepare solutions of DHPS, PABA, DHPPP, and the test compounds (this compound and Sulfisoxazole) in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the DHPS enzyme to the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or Sulfisoxazole to the wells and incubate for a short period to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, PABA and DHPPP.

  • Measurement of Activity: The progress of the reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, dihydropteroate. Alternatively, a coupled-enzyme assay can be used where the product is converted to a more easily detectable substance.

  • IC50 Calculation: The rate of the reaction is measured for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.[4]

References

Safety Operating Guide

Navigating the Disposal of Sulfacytine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Core Principles of Sulfacytine Disposal

Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the primary approach is to manage it as chemical waste. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2] Therefore, flushing this compound down the drain or discarding it in regular solid waste is not recommended.

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Risk Assessment: Before handling, conduct a risk assessment for the disposal process. Although not classified as a hazardous drug for chemotherapy, it is prudent to handle all chemical compounds with care.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, such as biohazardous waste or sharps.

    • If the this compound is in a solution, do not pour it down the drain. Water treatment plants are often not equipped to remove pharmaceuticals from wastewater effectively.[3]

  • Packaging for Disposal:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For liquid waste containing this compound, use a sealed, leak-proof container.

    • The label should clearly identify the contents as "this compound Waste" and include any other components of the mixture.

  • Engage a Licensed Waste Management Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous or chemical waste disposal company.

    • These contractors are equipped to handle and dispose of pharmaceutical waste in accordance with federal and state regulations, typically through incineration.[2]

III. Spill Decontamination Protocol

In the event of a this compound spill, follow these steps to ensure safe cleanup and decontamination:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don Appropriate PPE: Wear double gloves, a lab coat or gown, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For liquid spills, use absorbent pads to gently cover and absorb the material.[4]

    • For solid spills, carefully scoop or wipe up the powder, avoiding the creation of dust. Wetting the material slightly can help minimize airborne particles.[5]

  • Clean the Area:

    • After removing the bulk of the spill, clean the affected surface three times with a detergent solution, followed by a rinse with water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves, wipes) should be placed in a sealed bag and disposed of as this compound waste.[6]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

IV. Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to determine if a waste is hazardous. While this compound is not specifically listed as a hazardous waste, it is best managed as a chemical waste to ensure compliance and protect the environment.

Data Summary: Disposal Options

Disposal MethodRecommendation for this compoundRationale
Licensed Waste Contractor Highly Recommended Ensures compliant disposal, typically through high-temperature incineration, which is the preferred method for pharmaceutical waste.
Sewer System (Flushing) Not Recommended Wastewater treatment facilities are generally not designed to eliminate pharmaceuticals, leading to environmental contamination.[3]
Regular Trash Not Recommended Can lead to accidental exposure and environmental contamination through landfill leachate.
Drug Take-Back Program Acceptable for household quantitiesA viable option for small quantities from non-laboratory settings, but less practical for bulk research materials.[7]

Experimental Protocols

As this compound is a discontinued commercial product, there are no standard experimental protocols for its disposal cited in recent literature. The procedures outlined above are based on established best practices for the disposal of non-hazardous pharmaceutical and chemical waste from a laboratory setting.

Logical Workflow for this compound Disposal

Sulfacytine_Disposal_Workflow start This compound Waste Generated is_spill Is it a Spill? start->is_spill spill_cleanup Follow Spill Decontamination Protocol is_spill->spill_cleanup Yes collect_waste Collect in a Labeled, Sealed Container is_spill->collect_waste No spill_cleanup->collect_waste contact_ehs Contact Institutional EHS Office collect_waste->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->waste_pickup final_disposal Compliant Disposal (e.g., Incineration) waste_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of pharmaceutical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Sulfacytine, a short-acting sulfonamide antibiotic. The following procedural guidance is designed to minimize risk and ensure proper disposal, building a foundation of trust in laboratory safety and chemical management.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both solid this compound and stock solutions. Adherence to these guidelines will prevent product inactivation.

FormStorage TemperatureStorage Duration
Solid Room temperature (in continental US; may vary elsewhere)As specified by manufacturer
Stock Solution -20°C1 month
Stock Solution -80°C6 months

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent skin contact and inhalation. As a general precaution with pharmaceutical powders, the following PPE should be worn:

  • Gloves : Two pairs of powder-free nitrile or neoprene chemotherapy gloves are recommended. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[1][2]

  • Gown : A disposable, long-sleeved, back-closing gown made of a low-permeability fabric is required.[3]

  • Eye and Face Protection : Safety goggles are required to protect against splashes. In situations with a higher risk of aerosolization, a face shield should also be worn.[1][3]

  • Respiratory Protection : For activities that may generate dust or aerosols, such as weighing the powder, an N95 or higher-rated respirator is necessary.[4] Surgical masks do not offer adequate protection from chemical dust.[5]

  • Hair and Shoe Covers : Disposable head and hair covers, as well as two pairs of shoe covers, are recommended when working with hazardous drugs.[1][3]

Operational Plan for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don a single pair of gloves before handling the outer packaging.

  • If there is any suspicion of contamination, move the package to a designated containment area, such as a chemical fume hood.

  • When unpacking, wear full PPE, including two pairs of chemotherapy gloves, a gown, and eye protection.[1][2]

2. Preparation of Stock Solutions:

  • All handling of solid this compound should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[6]

  • Cover the work surface with absorbent bench paper.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the powder.

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Slowly add the solvent to the powder to prevent splashing.

  • Once dissolved, aliquot the stock solution into clearly labeled cryovials for storage.

3. Experimental Use:

  • When working with solutions of this compound, wear a lab coat, gloves, and safety glasses.

  • Conduct all procedures that may generate aerosols within a biological safety cabinet or chemical fume hood.

  • Avoid contaminating common surfaces by removing the outer pair of gloves before leaving the immediate work area.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • For small spills of powder, gently cover with damp absorbent material to avoid creating dust, then clean the area with an appropriate decontaminating solution.

  • For liquid spills, absorb with appropriate spill pads.

  • All spill cleanup materials should be disposed of as hazardous waste.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Stock antibiotic solutions are considered hazardous chemical waste and should be collected in approved containers for disposal according to institutional guidelines.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Consult with your institution's environmental health and safety department for specific disposal protocols for sulfonamide antibiotics.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Unpack Unpack with PPE Receive->Unpack Weigh Weigh in Fume Hood Unpack->Weigh Dissolve Dissolve to Create Stock Weigh->Dissolve Store Aliquot & Store Solution Dissolve->Store Retrieve Retrieve Stored Solution Store->Retrieve Experiment Conduct Experiment Retrieve->Experiment Collect_Waste Collect Contaminated Waste Experiment->Collect_Waste Dispose_Waste Dispose as Hazardous Waste Collect_Waste->Dispose_Waste

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.